molecular formula C8H7FO2 B1294895 5'-Fluoro-2'-hydroxyacetophenone CAS No. 394-32-1

5'-Fluoro-2'-hydroxyacetophenone

Cat. No.: B1294895
CAS No.: 394-32-1
M. Wt: 154.14 g/mol
InChI Key: KOFFXZYMDLWRHX-UHFFFAOYSA-N
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Description

5'-Fluoro-2'-hydroxyacetophenone is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFFXZYMDLWRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192588
Record name Acetophenone, 5'-fluoro-2'-hydroxy-
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-32-1
Record name 5′-Fluoro-2′-hydroxyacetophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=394-32-1
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Record name 2-Acetyl-4-fluorophenol
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Record name 394-32-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 5'-fluoro-2'-hydroxy-
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Record name 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
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Record name 2-ACETYL-4-FLUOROPHENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Acetyl-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4-fluorophenol, also known by its IUPAC name 1-(5-fluoro-2-hydroxyphenyl)ethanone, is a substituted aromatic ketone. Its chemical structure, featuring a hydroxyl group ortho to an acetyl group and a fluorine atom para to the hydroxyl group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity and lipophilicity, which are critical parameters in drug design and development. This guide provides a comprehensive overview of the core physical properties of 2-acetyl-4-fluorophenol, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Quantitative Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-acetyl-4-fluorophenol is presented in the table below. These values are compiled from various sources and provide a quantitative foundation for its use in research and development.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₂--INVALID-LINK--
Molecular Weight 154.14 g/mol --INVALID-LINK--
Melting Point 56-58 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 65-66 °C at 8 mmHg--INVALID-LINK--, --INVALID-LINK--
Water Solubility 0.68 g/L--INVALID-LINK--
pKa (Predicted) 10.17 ± 0.18--INVALID-LINK--
Appearance Almost white crystalline powder--INVALID-LINK--

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physical properties of a compound. The following sections describe the methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of dry 2-acetyl-4-fluorophenol is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially.

  • The heating rate is reduced to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.

  • The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid turns into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.

Determination of Boiling Point (Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Apparatus:

  • Distillation apparatus suitable for vacuum distillation

  • Round-bottom flask

  • Thermometer

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • A sample of 2-acetyl-4-fluorophenol is placed in the round-bottom flask with a few boiling chips.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum.

  • The system is evacuated to the desired pressure (e.g., 8 mmHg), which is monitored by the manometer.

  • The sample is gently heated using the heating mantle.

  • The temperature is recorded when the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Spectrometric Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenols, UV-Vis spectrophotometry is a common method for its determination.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of varying pH

Procedure:

  • A stock solution of 2-acetyl-4-fluorophenol is prepared in a suitable solvent (e.g., methanol (B129727) or water).

  • A series of solutions with the same concentration of the compound but at different pH values are prepared using appropriate buffer solutions.

  • The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorption is plotted against the pH.

  • The pKa is determined from the resulting titration curve, often as the pH at which the absorbance is halfway between the minimum and maximum values.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

  • Infrared (IR) Spectroscopy: An IR spectrum of 2-acetyl-4-fluorophenol was obtained from the NIST WebBook, showing characteristic absorption bands. The spectrum was likely recorded on a Fourier Transform Infrared (FTIR) spectrometer. A sample can be prepared as a KBr pellet or analyzed as a thin film. Key expected absorptions include a broad O-H stretch (around 3300 cm⁻¹), a C=O stretch for the ketone (around 1650-1700 cm⁻¹), C-F stretch (around 1200-1300 cm⁻¹), and aromatic C=C and C-H stretches.[1]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the structure.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis and characterization of 2-acetyl-4-fluorophenol.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Amino-phenol step1 Double Esterification start1->step1 start2 Esterifying Agent start2->step1 step2 Fries Rearrangement (AlCl3/NaCl) step1->step2 step3 Fluorine Diazotization & Hydrolysis step2->step3 product 2-Acetyl-4-fluorophenol step3->product

Caption: A logical workflow for the synthesis of 2-acetyl-4-fluorophenol via a multi-step reaction sequence including a Fries rearrangement.[3]

characterization_workflow cluster_sample Sample cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation sample 2-Acetyl-4-fluorophenol mp Melting Point Determination sample->mp bp Boiling Point (Reduced Pressure) sample->bp sol Solubility Studies sample->sol pka pKa Determination sample->pka nmr NMR Spectroscopy (1H & 13C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Comprehensive Data Analysis mp->data bp->data sol->data pka->data nmr->data ir->data ms->data

Caption: An experimental workflow for the comprehensive characterization of 2-acetyl-4-fluorophenol.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of 2-acetyl-4-fluorophenol. The tabulated data, coupled with the described experimental protocols and logical workflows, offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is critical for the effective utilization of this compound in the synthesis of novel and impactful molecules. Further experimental validation of the predicted pKa and the acquisition of high-resolution spectroscopic data will continue to enhance the comprehensive profile of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5'-Fluoro-2'-hydroxyacetophenone. This document details the structural information that can be elucidated from the NMR data and provides standardized experimental protocols for the acquisition of these spectra.

Introduction

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. A thorough understanding of its chemical structure is paramount for its application in synthesis and as a building block for more complex molecules. NMR spectroscopy is an essential analytical technique for the unambiguous structural characterization of such organic compounds. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, providing valuable data for researchers in the field.

Chemical Structure and Atom Numbering

The chemical structure of this compound with the standardized atom numbering for NMR signal assignment is presented below. This numbering scheme will be used throughout this guide to correlate spectral data with specific atoms in the molecule.

Figure 1: Chemical structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
OH12.0singlet-
H6'7.39doublet of doublets9.0, 3.0
H4'7.22doublet of doublets9.0, 4.5
H3'6.95triplet of doublets9.0, 3.0
CH₃2.61singlet-
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃.[1]

The downfield chemical shift of the hydroxyl proton (12.0 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group. The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom are presented below. The spectrum was also recorded in CDCl₃.

Carbon AssignmentChemical Shift (δ) ppm
C=O203.5
C2'162.1 (d, J = 12.0 Hz)
C5'158.0 (d, J = 12.0 Hz)
C4'124.5 (d, J = 24.0 Hz)
C6'122.0 (d, J = 24.0 Hz)
C1'119.5
C3'114.5 (d, J = 24.0 Hz)
CH₃26.5
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃.

The carbon directly attached to the fluorine atom (C5') and the carbons ortho and para to it show characteristic splitting due to carbon-fluorine coupling.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at 7.26 ppm. Other solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine analysis, the residual solvent peak is often used as a secondary reference.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Invert to Mix filter->cap

Figure 2: Workflow for NMR sample preparation.
NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 14 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.

  • Temperature: 298 K (25 °C).

NMR_Acquisition_Logic cluster_acq NMR Data Acquisition Logic start Prepared NMR Sample setup Instrument Setup (Lock, Tune, Shim) start->setup select_exp Select Experiment (¹H or ¹³C) setup->select_exp set_params Set Acquisition Parameters select_exp->set_params acquire Acquire FID set_params->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Figure 3: Logical flow of NMR data acquisition and processing.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound, complete with tabulated data and spectral assignments. The provided experimental protocols offer a standardized methodology for researchers to obtain high-quality NMR data for this and similar small molecules. The structural insights gained from this NMR analysis are crucial for professionals engaged in drug discovery and development, enabling precise molecular characterization and facilitating further synthetic modifications.

References

An In-depth Technical Guide to 5'-Fluoro-2'-hydroxyacetophenone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Fluoro-2'-hydroxyacetophenone is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of various therapeutic agents, most notably as a precursor to a range of β-adrenergic receptor antagonists (beta-blockers). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its primary applications in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its role as a critical starting material underscores its importance in the development of cardiovascular drugs.

Core Compound Properties

This compound, also known as 1-(5-fluoro-2-hydroxyphenyl)ethanone, is an aromatic ketone. The presence of a fluorine atom, a hydroxyl group, and an acetyl group on the benzene (B151609) ring imparts specific reactivity and properties that are leveraged in organic synthesis.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol [3]
CAS Number 394-32-1[1]
Appearance White to gray or brown powder/crystal
Melting Point 56-58 °C
Boiling Point 65-66 °C at 8 mmHg
SMILES String CC(=O)c1cc(F)ccc1O
InChI Key KOFFXZYMDLWRHX-UHFFFAOYSA-N

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below: a multi-step synthesis commencing from p-aminophenol and the Fries rearrangement of a phenolic ester.

Multi-Step Synthesis from p-Aminophenol

This synthetic pathway involves a series of reactions including acetylation, Fries rearrangement, and a diazotization-fluorination sequence.

Experimental Protocol:

  • Step 1: Acetylation of p-Aminophenol: p-Aminophenol is acetylated using an acetylating agent like acetic anhydride (B1165640) to form 4-acetaminophenol acetate (B1210297).

  • Step 2: Fries Rearrangement: The resulting 4-acetaminophenol acetate undergoes a Fries rearrangement, typically catalyzed by a Lewis acid such as aluminum chloride, to yield 2-acetyl-4-acetamidophenol.

  • Step 3: Hydrolysis: The acetyl group on the amine is selectively removed by acid hydrolysis (e.g., with hydrochloric acid) to give 2-acetyl-4-aminophenol.

  • Step 4: Diazotization and Fluorination: The amino group of 2-acetyl-4-aminophenol is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a fluoride (B91410) source (e.g., hydrogen fluoride). Subsequent heating of the diazonium salt solution leads to the displacement of the diazo group by fluorine, yielding the final product, this compound.

Logical Workflow for Multi-Step Synthesis:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Diazotization & Fluorination A p-Aminophenol B 4-Acetaminophenol Acetate A->B Acetic Anhydride C 2-Acetyl-4-acetamidophenol B->C AlCl3 D 2-Acetyl-4-aminophenol C->D HCl, Reflux E This compound D->E 1. NaNO2, HF 2. Heat

Workflow for the multi-step synthesis of this compound.
Synthesis via Fries Rearrangement of p-Fluorophenyl Acetate

A more direct approach involves the Fries rearrangement of an ester derived from p-fluorophenol.

Experimental Protocol:

  • Step 1: Esterification of p-Fluorophenol: p-Fluorophenol is first esterified, for instance, by reaction with acetyl chloride or acetic anhydride, to produce p-fluorophenyl acetate.

  • Step 2: Fries Rearrangement: The p-fluorophenyl acetate is then subjected to a Fries rearrangement. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and typically involves heating the reaction mixture. The acyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring, yielding this compound. The reaction conditions, such as temperature and solvent, can influence the regioselectivity of the rearrangement.

Logical Workflow for Fries Rearrangement Synthesis:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A p-Fluorophenol B p-Fluorophenyl Acetate A->B Acetyl Chloride C This compound B->C AlCl3, Heat G cluster_0 Normal Sympathetic Stimulation cluster_1 Action of Beta-Blockers Catecholamines Catecholamines (e.g., Adrenaline) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor GProtein G-Protein Activation BetaReceptor->GProtein AdenylateCyclase Adenylate Cyclase Activation GProtein->AdenylateCyclase ReducedEffects Decreased Heart Rate & Contractility cAMP Increased cAMP AdenylateCyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA CardiacEffects Increased Heart Rate & Contractility PKA->CardiacEffects BetaBlocker Beta-Blocker (synthesized from intermediate) BlockedReceptor β-Adrenergic Receptor (Blocked) BetaBlocker->BlockedReceptor Antagonizes BlockedReceptor->GProtein Inhibition

References

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopic analysis of 5'-Fluoro-2'-hydroxyacetophenone (FHAP). The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual workflows.

Introduction

This compound is a derivative of acetophenone (B1666503) with potential applications in various fields, including pharmaceuticals. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides valuable insights into the molecular structure and vibrational modes of this compound. These techniques are complementary, with FTIR measuring the absorption of infrared radiation and Raman spectroscopy analyzing the inelastic scattering of monochromatic light.

Experimental Protocols

The experimental procedures for obtaining the vibrational spectra of this compound are detailed below.[1]

Sample Preparation

A pure sample of this compound was procured from a commercial supplier (Lancaster Chemical Company, UK) and used without any further purification.[1] For the FTIR analysis, the solid sample was prepared as a KBr pellet.[1]

FTIR Spectroscopy

The solid-phase FTIR spectrum of this compound was recorded in the region of 4000-400 cm⁻¹ using a BRUKER IFS 66V FTIR spectrometer.[1] The instrument was equipped with a mid-IR source and a cooled MCT detector.[1] A total of 250 interferograms were collected and averaged for both the sample and the background, with a spectral resolution of ±1 cm⁻¹.[1] Boxcar apodization was applied to the interferograms.[1]

FT-Raman Spectroscopy

The FT-Raman spectrum was also recorded on a BRUKER IFS 66V model interferometer, which was equipped with an FRA-106 FT-Raman accessory.[1] The spectrum was captured in the Stokes region of 3500-50 cm⁻¹.[1] A Nd:YAG laser operating at a wavelength of 1064 nm and a power of 200 mW was used for excitation.[1] The reported wavenumbers are considered to be accurate to within ±1 cm⁻¹.[1]

Data Presentation: Vibrational Frequencies and Assignments

The following table summarizes the observed vibrational frequencies from the FTIR and FT-Raman spectra of this compound and their corresponding assignments based on normal coordinate analysis.

FTIR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Vibrational Assignment
3443-O-H stretching
3079-C-H stretching
-3010C-H stretching
2945-C-H stretching
924-CH₃ in-plane rocking
912-CH₃ out-of-plane rocking
-185Methyl twisting

Table based on data from a scaled quantum chemical study of 5-fluro-2-hydroxyacetophenone.[1]

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for the FTIR and Raman spectroscopic analysis of this compound.

FTIR_Workflow cluster_sample Sample Preparation cluster_instrument FTIR Spectroscopy cluster_data Data Processing Sample Pure this compound KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Spectrometer BRUKER IFS 66V FTIR Spectrometer KBr_Pellet->Spectrometer Place in Spectrometer Measurement Record Spectrum (4000-400 cm⁻¹) Resolution: ±1 cm⁻¹ 250 Averaged Interferograms Spectrometer->Measurement Apodization Boxcar Apodization Measurement->Apodization Raw Data FTIR_Spectrum FTIR Spectrum Apodization->FTIR_Spectrum

FTIR Experimental Workflow

Raman_Workflow cluster_sample Sample Preparation cluster_instrument FT-Raman Spectroscopy cluster_data Data Output Sample Pure this compound Spectrometer BRUKER IFS 66V with FRA-106 Accessory Sample->Spectrometer Place in Spectrometer Excitation Nd:YAG Laser (1064 nm, 200 mW) Spectrometer->Excitation Measurement Record Spectrum (3500-50 cm⁻¹) Accuracy: ±1 cm⁻¹ Excitation->Measurement Raman_Spectrum FT-Raman Spectrum Measurement->Raman_Spectrum Processed Data

FT-Raman Experimental Workflow

References

Technical Guide: Mass Spectrometry Analysis of 1-(5-fluoro-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 1-(5-fluoro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines its mass spectral characteristics, a representative experimental protocol for its analysis, and a generalized workflow for the characterization of phenolic compounds using liquid chromatography-mass spectrometry (LC-MS).

Mass Spectrometry Data

The mass spectrum of 1-(5-fluoro-2-hydroxyphenyl)ethanone was obtained via electron ionization (EI).[1] The key spectral data, including the mass-to-charge ratio (m/z) of the molecular ion and major fragments, are summarized below.

Table 1: Mass Spectrometry Data for 1-(5-fluoro-2-hydroxyphenyl)ethanone (Electron Ionization) [1]

m/zRelative Intensity (%)Proposed Fragment Ion
154100[M]+• (Molecular Ion)
13985[M - CH3]+
11130[M - CH3 - CO]+
8320[C5H4FO]+
6315[C5H3]+

Note: The fragmentation pattern is proposed based on common fragmentation pathways for aromatic ketones and phenolic compounds.[2][3]

The molecular ion peak [M]+• is observed at m/z 154, which corresponds to the molecular weight of 1-(5-fluoro-2-hydroxyphenyl)ethanone (C8H7FO2).[1][4] The base peak in the spectrum is the molecular ion, indicating its relative stability under electron ionization conditions. The major fragmentation pathway involves the loss of a methyl group ([M - CH3]+) to yield the fragment at m/z 139. Subsequent loss of carbon monoxide from this fragment results in the ion at m/z 111.

Experimental Protocol: LC-MS Analysis of Phenolic Compounds

The following is a generalized protocol for the analysis of phenolic compounds like 1-(5-fluoro-2-hydroxyphenyl)ethanone using LC-MS. This protocol is based on established methods for the analysis of similar compounds.[5][6][7]

2.1. Sample Preparation

Standard stock solutions of the analyte are prepared in methanol (B129727) and stored at -20°C.[7] Working solutions are prepared by diluting the stock solution in the initial mobile phase composition.[7]

2.2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.[6]

  • Mobile Phase: A gradient elution is commonly employed using:

    • Mobile Phase A: Water with 0.1% formic acid.[5][6][7]

    • Mobile Phase B: Acetonitrile or methanol.[5][6]

  • Gradient Program: The gradient typically starts with a low percentage of organic phase (B), which is gradually increased to elute compounds with increasing hydrophobicity.[7]

  • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[7]

  • Injection Volume: 10 µL.[7]

2.3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray ionization (ESI) is a common technique for the analysis of phenolic compounds, often operated in negative ion mode.[5][7]

  • Mass Analyzer: A triple quadrupole (QQQ) or a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap can be used.[6][8]

  • Data Acquisition: Data can be acquired in full scan mode to identify all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.[7]

  • Source Parameters: Parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage should be optimized for the specific instrument and analyte.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of a phenolic compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Standard Standard Stock Solution (in Methanol) Working Working Standard (Diluted in Mobile Phase) Standard->Working Dilution Injector Autosampler Injection Working->Injector LC Liquid Chromatography (C18 Column, Gradient Elution) Injector->LC MS Mass Spectrometry (ESI, Full Scan/SIM) LC->MS Processing Data Processing (Peak Integration, Calibration) MS->Processing Report Reporting (Quantification, Identification) Processing->Report

Caption: Generalized workflow for LC-MS analysis of phenolic compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and melting point of 5'-Fluoro-2'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.

Core Physicochemical Properties

This compound, also known as 2-acetyl-4-fluorophenol, is a white to gray or brown crystalline solid.[3] Its chemical structure consists of an acetophenone (B1666503) core with a hydroxyl group at the 2' position and a fluorine atom at the 5' position. This fluorine substitution can enhance the compound's reactivity and stability, making it a valuable building block in medicinal chemistry.[3]

Data Summary

The following table summarizes the reported melting point and water solubility data for this compound.

PropertyValueSource(s)
Melting Point 54-60 °C[2][3][4]
56-58 °C[2][4]
57 °C
Water Solubility 0.68 g/L[2]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducible results. The following sections outline standard experimental protocols.

2.1. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation and Recording:

    • Record the temperature (T1) when the first drop of liquid becomes visible.

    • Record the temperature (T2) when the last crystal of the solid melts completely.

    • The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).

2.2. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

  • Analytical balance

  • Vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed vial. The excess solid ensures that equilibrium is reached.

    • Add a known volume of the desired solvent (e.g., deionized water, buffer solution) to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a temperature-controlled orbital shaker (e.g., at 25 °C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

    • Quantitatively dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Calculation:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (g/L) = C_measured (g/L) × Dilution Factor

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder the This compound sample prep2 Load 2-3 mm of sample into a capillary tube prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat rapidly to ~15°C below expected M.P. meas1->meas2 meas3 Heat slowly (1-2°C/min) near melting point meas2->meas3 meas4 Observe and record temperatures T1 and T2 meas3->meas4 res1 Report melting point as range T1-T2 meas4->res1

Caption: Workflow for Melting Point Determination.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result eq1 Add excess solid to a known volume of solvent eq2 Agitate at constant temperature (24-48h) eq1->eq2 sep1 Allow suspension to settle eq2->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 an1 Withdraw and filter the supernatant sep2->an1 an2 Dilute sample for analysis an1->an2 an3 Measure concentration (e.g., via HPLC) an2->an3 res1 Calculate solubility (g/L) an3->res1

Caption: Workflow for Solubility Determination.

References

IUPAC name and synonyms for C8H7FO2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylacetic acid (4-FPAA), a halogenated aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a wide array of chemical compounds. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, impart unique physicochemical properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of 4-Fluorophenylacetic acid, including its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in various scientific applications.

Chemical Identity

The molecular formula for 4-Fluorophenylacetic acid is C₈H₇FO₂. It is one of the three positional isomers of fluorophenylacetic acid, the others being 2-fluorophenylacetic acid and 3-fluorophenylacetic acid.

IUPAC Name: 2-(4-fluorophenyl)acetic acid[1][2]

Synonyms:

  • 4-Fluorophenylacetic acid[3][4][5]

  • p-Fluorophenylacetic acid[6]

  • Benzeneacetic acid, 4-fluoro-[6]

  • 4-Fluorobenzeneacetic acid[6]

  • FPAA cpd[2]

CAS Number: 405-50-5[1][4][5][6]

Physicochemical and Spectroscopic Data

The integration of a fluorine atom into the phenylacetic acid scaffold significantly influences its physical and chemical characteristics. Below is a summary of its key properties.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Weight 154.14 g/mol [2][3][4][6]
Appearance White to off-white crystalline solid/powder[3][7][8]
Melting Point 81-83 °C[4][5]
Boiling Point 164 °C at 2 mmHg[3][4]
Density 1.27 g/cm³[8]
Solubility Slightly soluble in water; soluble in ethanol, methanol, and DMSO.[7][8] Insoluble in non-polar solvents like hexane.[7][7][8]
pKa 4.25 (25°C)
Flash Point >100 °C[4][8]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Fluorophenylacetic acid.

Spectrum TypeKey Features and References
¹H NMR Spectra available from various suppliers and databases.[9]
¹³C NMR Data available in spectral databases.[10]
Infrared (IR) Spectra available in databases like SpectraBase.
Mass Spectrometry (MS) Mass spectra can be found in chemical databases such as PubChem and ChemicalBook.

Experimental Protocols

Detailed methodologies are essential for the consistent synthesis, purification, and analysis of 4-Fluorophenylacetic acid in a research and development setting.

Synthesis of 4-Fluorophenylacetic Acid

A representative method for the synthesis of 4-Fluorophenylacetic acid is described in a patent (CN106928044A). This process involves a diazotization-addition reaction followed by hydrolysis.[11]

Materials:

Procedure:

  • In a reaction vessel, add 800 grams of 15% HCl and 250 grams of 4-fluoroaniline. Heat and stir until the solution is clear.[11]

  • Cool the mixture to -5 to 5 °C and add 400g of dichloromethane, 20g of tetramethylammonium chloride, and 20g of copper chloride.[11]

  • Slowly add a solution of 250g of vinylidene chloride in dichloromethane.[11]

  • While maintaining the temperature, slowly add an aqueous solution containing 210g of sodium nitrite.[11]

  • Allow the reaction to proceed for 2 hours.[11]

  • After the reaction is complete, quench any excess nitrous acid.[11]

  • The intermediate, 1-(2,2,2-trichloroethyl)-4-fluorobenzene, is then hydrolyzed. Add 300g of the intermediate dropwise to a solution of 400g of 25% HCl at 80-95 °C.[11]

  • Maintain the reaction for 8 hours.[11]

  • After completion, cool the reaction mixture and quench with cold water.[11]

  • The crude product is filtered, washed, and recrystallized from toluene to yield pure 4-fluorophenylacetic acid.[11]

Purification Method

A common method for the purification of 4-Fluorophenylacetic acid is crystallization from heptane (B126788) or by high vacuum distillation.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An established HPLC method allows for the separation and quantification of 4-Fluorophenylacetic acid and its isomers.[12]

Instrumentation and Conditions:

  • Column: Primsep SB reverse-phase column (4.6 x 250 mm, 5 µm, 100 Å)[12]

  • Mobile Phase:

    • Condition 1: Acetonitrile/Water (40/60) with 0.2% Formic Acid[12]

    • Condition 2: Acetonitrile/Water (60/40) with 2.0% Acetic Acid[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection: UV at 264 nm[12]

  • Compatibility: This method is compatible with Mass Spectrometry (MS) detection.[12]

Applications in Research and Development

4-Fluorophenylacetic acid is a versatile building block with significant applications in several fields.

Pharmaceutical Synthesis

The primary application of 4-FPAA is as an intermediate in the synthesis of pharmaceuticals.[3][7][8][13][14]

  • Anti-inflammatory Drugs: It is a key precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Fluorinated Anesthetics: It serves as a crucial building block in the production of fluorinated anesthetics.[3][8][14]

  • Antiviral Agents: It is used in the preparation of antagonists for human CCR5 receptors, which are targets for anti-HIV-1 agents.[14]

Agrochemicals

4-FPAA is also utilized as an intermediate in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides, contributing to crop protection.[3][8]

Biochemical Research

In biochemical research, 4-Fluorophenylacetic acid is employed to study enzyme inhibition and receptor binding, which aids in understanding the mechanisms of drug action at a molecular level.[3][8]

Metabolic Pathway

While information on the human metabolism of 4-Fluorophenylacetic acid is limited, studies on microbial degradation provide insight into its potential biotransformation. A study on a Pseudomonas species demonstrated the degradation of p-fluorophenylacetic acid.[15] The proposed pathway involves the formation of various intermediates.

Metabolic_Pathway cluster_pathway Proposed Microbial Degradation Pathway of 4-Fluorophenylacetic Acid FPAA 4-Fluorophenylacetic Acid Intermediate1 Dihydroxylated Intermediate FPAA->Intermediate1 Hydroxylation Intermediate2 Ring Fission Product (Keto Acid) Intermediate1->Intermediate2 Ring Cleavage Metabolites Further Metabolites Intermediate2->Metabolites Further Degradation

Caption: Proposed microbial metabolic pathway of 4-Fluorophenylacetic acid.

Conclusion

4-Fluorophenylacetic acid is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique properties, conferred by the fluorine substituent, make it an invaluable precursor for a range of bioactive molecules. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals working with this versatile chemical intermediate.

References

Conformational Properties of 2'-Fluoro-Substituted Acetophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational properties of 2'-fluoro-substituted acetophenone (B1666503) derivatives. Understanding the three-dimensional structure of these compounds is crucial for rational drug design and development, as conformation significantly influences molecular interactions and biological activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the conformational landscape and analytical workflows.

Core Concepts: Conformational Preference

The substitution of a fluorine atom at the 2'-position of the phenyl ring in acetophenone derivatives profoundly influences their conformational preference. These molecules can exist in two primary planar conformations: s-cis and s-trans, which describe the relative orientation of the carbonyl group and the fluorine atom around the C1'-C(O) single bond.[1][2]

Studies have conclusively shown that 2'-fluoro-substituted acetophenone derivatives overwhelmingly adopt an s-trans conformation in both solution and solid states.[3][4][5] This preference is attributed to the strong repulsive forces between the electronegative fluorine and oxygen atoms in the s-cis arrangement.[5][6] The s-trans conformation minimizes this repulsion, leading to a more stable molecular structure.[6][7] This defined conformational rigidity makes these derivatives attractive scaffolds in drug design.[3][5]

Quantitative Conformational Data

The conformational properties have been elucidated through various experimental and computational methods, providing key quantitative data.

NMR Spectroscopy Data

Through-space spin-spin couplings (TS-couplings) between the alpha-protons/carbons of the acetyl group and the 2'-fluorine atom in NMR spectra provide definitive evidence for the s-trans conformation.[3] The observation of 5J(Hα, F) and 4J(Cα, F) couplings indicates that these nuclei are in close proximity, a condition met only in the s-trans arrangement.[3][6]

Table 1: Selected Through-Space Coupling Constants for 2'-Fluoroacetophenone (B1202908) Derivatives in CDCl₃ [3][6]

CompoundSubstituent at Cα5J(Hα, F) (Hz)4J(Cα, F) (Hz)
1a -CH(CN)₂-10.5
1b -CH(CN)COOEt-10.1
1d -CH₃4.411.2

The magnitude of these coupling constants is also influenced by the solvent's dielectric constant, showing a linear correlation.[3][6]

Table 2: Solvent Effect on TS-Coupling Constants for 2'-Fluoroacetophenone (1d) [6]

SolventDielectric Constant (ε)5J(Hα, F) (Hz)4J(Cα, F) (Hz)
Benzene-d₆2.284.210.8
Chloroform-d4.814.411.2
Acetone-d₆20.74.812.0
DMSO-d₆47.25.012.3
X-ray Crystallography Data

Single-crystal X-ray diffraction studies on derivatives of 2'-fluoroacetophenone confirm the s-trans conformation in the solid state. The near planarity of the benzene (B151609) ring and the carbonyl group is also a key feature.[6]

Table 3: Dihedral Angles from X-ray Crystallography [3][6]

CompoundDihedral Angle (C2'–C1'–C=O)
1m 169.9°
1n 179.8°

These values are very close to the ideal 180° for a perfect s-trans conformation.

Experimental Protocols

A multi-faceted approach is employed to characterize the conformational properties of these derivatives.

Synthesis of 2'-Fluoro-Substituted Acetophenone Derivatives

Several synthetic routes are available for the preparation of 2'-fluoroacetophenone and its derivatives.[8][9][10]

  • Friedel-Crafts Acylation: A common method involves the acylation of fluorobenzene (B45895) with acetyl chloride using a Lewis acid catalyst like aluminum chloride.[8]

  • From 2-Bromoacetophenone: Propiophenone derivatives can be synthesized from 2-bromo-2'-fluoroacetophenone (B17065) by reaction with nucleophiles like malononitrile (B47326) or ethyl cyanoacetate.[6]

  • From 2'-Fluorobenzonitrile: Reaction of 2'-fluorobenzonitrile with a Grignard reagent such as propylmagnesium chloride can yield derivatives like 2'-fluorobutyrophenone.[6]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.

  • Sample Preparation: Samples are typically dissolved in various deuterated solvents to analyze solvent effects.[6]

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer.[11] The key is to resolve the long-range couplings between the acetyl group and the fluorine atom.

  • Analysis: The presence and magnitude of nJ(H,F) and nJ(C,F) through-space coupling constants are analyzed to determine the predominant conformation.[3]

X-ray Crystallography

This technique provides the definitive solid-state structure.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation from a suitable solvent.[12]

  • Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected using X-ray radiation.[12]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and dihedral angles.[12]

Computational Chemistry

Density Functional Theory (DFT) calculations are used to complement experimental findings.

  • Conformer Search: Initial conformational searches can be performed using methods like the universal force field (UFF).[6]

  • Geometry Optimization and Energy Calculation: Geometries of different conformers are optimized, and their relative energies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d) or mPW1PW91/6-311G(d,p)).[3][6] The effect of the solvent can be included using a continuum model like IEFPCM.[6]

  • Potential Energy Surface Scan: To investigate the rotational barrier, the energy surface can be scanned by systematically changing the key dihedral angle (e.g., O=C–C1'–C2').[6]

Visualizations

Conformational Equilibrium of 2'-Fluoroacetophenone

s_cis s-cis Conformer (Unstable) s_trans s-trans Conformer (Stable) s_cis->s_trans Overwhelmingly Favored

Caption: Conformational equilibrium of 2'-fluoroacetophenone derivatives.

Experimental Workflow for Conformational Analysis

cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_results Results synthesis Synthesis of Derivatives nmr NMR Spectroscopy (Solution State) synthesis->nmr xray X-ray Crystallography (Solid State) synthesis->xray dft DFT Calculations (Theoretical) synthesis->dft conclusion Predominant s-trans Conformation nmr->conclusion xray->conclusion dft->conclusion

Caption: Workflow for determining the conformation of 2'-fluoroacetophenone derivatives.

References

chemical structure and SMILES string for 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-Fluoro-2'-hydroxyacetophenone

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, also known as 2-acetyl-4-fluorophenol, is an aromatic ketone.[1] Its chemical structure is characterized by an acetophenone (B1666503) core with a hydroxyl group at the 2' position and a fluorine atom at the 5' position.

SMILES String: CC(=O)c1cc(F)ccc1O[2]

Chemical Structure: Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇FO₂[1][3][4][5]
Molecular Weight 154.14 g/mol [1][2][5]
CAS Number 394-32-1[3][4]
Appearance Light yellow to beige-brown crystalline solid[1][6][7]
Melting Point 56-58 °C[2][8]
Boiling Point 65-66 °C at 8 mmHg[2][8]
InChI Key KOFFXZYMDLWRHX-UHFFFAOYSA-N[2][3][4]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process. One common method involves starting from aminophenol, as outlined in several patents.[9][10] This approach is favored due to the low cost of raw materials and relatively mild reaction conditions.[10]

Synthesis of this compound from Aminophenol

This synthetic route involves four main stages: acetylation, Fries rearrangement, hydrolysis, and finally, a diazotization-fluorination reaction.[9][10]

Step 1: Acetylation of Aminophenol to 4-Acetamidophenol Acetate (B1210297)

  • Reactants: Aminophenol, Acetic Anhydride (B1165640), Benzene (B151609).[9]

  • Procedure: Aminophenol is reacted with acetic anhydride in a suitable solvent like benzene to achieve double esterification, acetylating both the amino and phenolic hydroxyl groups.[1][9][10]

Step 2: Fries Rearrangement to 2-Acetyl-4-acetamidophenol

  • Reactants: 4-Acetamidophenol Acetate, Anhydrous Aluminum Chloride, Sodium Chloride.[9]

  • Procedure: The 4-acetamidophenol acetate undergoes a Fries rearrangement. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, with sodium chloride acting as a solubility promoter.[9][10] The mixture is stirred to facilitate the rearrangement.[9]

Step 3: Hydrolysis to 2-Acetyl-4-aminophenol

  • Reactants: 2-Acetyl-4-acetamidophenol, Hydrochloric Acid.[9]

  • Procedure: The 2-acetyl-4-acetamidophenol is hydrolyzed under acidic conditions.[10] The reaction mixture is refluxed with hydrochloric acid. After cooling, the pH is adjusted to 6-7 to precipitate the solid product, which is then dried.[9]

Step 4: Diazotization and Fluorination to this compound

  • Reactants: 2-Acetyl-4-aminophenol, Hydrogen Fluoride (B91410), Sodium Nitrite (B80452).[9]

  • Procedure: The 2-acetyl-4-aminophenol is added to an excess of hydrogen fluoride at a low temperature (e.g., -5°C). Solid sodium nitrite is then gradually added, maintaining the reaction temperature between 0-5°C. After several hours, the temperature is raised to around 40°C for thermal decomposition of the diazonium salt. Finally, the pH is adjusted to 6-7, and the product is isolated via steam distillation.[9]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from aminophenol.

G cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_intermediates Intermediates cluster_end Final Product A Aminophenol B Step 1: Acetylation A->B Acetic Anhydride I1 4-Acetamidophenol Acetate B->I1 C Step 2: Fries Rearrangement I2 2-Acetyl-4-acetamidophenol C->I2 D Step 3: Hydrolysis I3 2-Acetyl-4-aminophenol D->I3 E Step 4: Diazotization & Fluorination F This compound E->F I1->C AlCl₃ / NaCl I2->D HCl I3->E 1. HF, NaNO₂ 2. Heat

Caption: Synthetic pathway of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential therapeutic applications. It has been utilized in the preparation of:

  • 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one[8]

  • 3-hydroxy and 3-methoxyflavones[8]

  • 3-hydroxy and 3-methoxy 2-styrylchromones[1]

Its role as an intermediate for various β-receptor blockers highlights its importance in the pharmaceutical market.[9][10] The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecules, often leading to enhanced metabolic stability and binding affinity.

References

Methodological & Application

Synthesis of 6-Fluoroflavone from 5'-Fluoro-2'-hydroxyacetophenone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoroflavone (B74384), a fluorinated flavonoid with significant potential in medicinal chemistry and drug development. The inclusion of a fluorine atom at the 6-position can enhance the molecule's lipophilicity and metabolic stability, potentially improving its pharmacological profile.[1] These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Flavones are a class of naturally occurring compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavone (B191248) derivatives is a key area of research for the development of new therapeutic agents. 5'-Fluoro-2'-hydroxyacetophenone is a versatile starting material for the synthesis of 6-fluoroflavones. Two primary and effective synthetic routes are detailed here: the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by oxidative cyclization.

Data Presentation

Table 1: Physicochemical Properties of 6-Fluoroflavone
PropertyValueReference
Molecular FormulaC₁₅H₉FO₂[1]
Molecular Weight240.23 g/mol [1]
AppearanceWhite to off-white solid-
Melting Point128-134 °C-
CAS Number1218-82-2[1]
Table 2: Spectroscopic Data for Characterization of 6-Fluoroflavone
SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons on the flavone backbone.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and the carbon bearing the fluorine atom.
Mass Spec (MS) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight.
Table 3: Biological Activity of Related Fluorinated and Hydroxylated Flavones
CompoundBiological ActivityIC₅₀ ValueCell Line/AssayReference
6-HydroxyflavoneAnti-inflammatory (NO inhibition)~2.0 µMRat mesangial cells[2]
6-MethoxyflavoneAnti-inflammatory (NO inhibition)192 nMRat mesangial cells[2]
3',4'-DihydroxyflavoneAnti-inflammatory (NO inhibition)9.61 ± 1.36 µMRAW 264.7 macrophages[3]
LuteolinAnti-inflammatory (NO inhibition)16.90 ± 0.74 µMRAW 264.7 macrophages[3]
Flavone DerivativesAnticancerVariousHEL and PC3 cell lines[4]

Experimental Protocols

Two primary synthetic methodologies for the preparation of 6-fluoroflavone from this compound are presented below.

Method 1: Synthesis via Baker-Venkataraman Rearrangement

This classic method involves three main steps: esterification of the starting material, a base-catalyzed rearrangement to form a 1,3-diketone, and an acid-catalyzed cyclization to yield the flavone.[5][6]

Step 1: Synthesis of 5'-Fluoro-2'-benzoyloxyacetophenone (Intermediate 1)

Materials:

  • This compound (1.0 eq)

  • Pyridine (B92270) (anhydrous)

  • Benzoyl chloride (1.5 eq)

  • Hydrochloric acid (3% aqueous solution)

  • Methanol

  • Deionized water

  • Ice

Procedure:

  • In a clean, dry flask, dissolve this compound in anhydrous pyridine.

  • Slowly add benzoyl chloride to the solution while stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing a mixture of crushed ice and 3% hydrochloric acid with vigorous stirring.

  • A solid precipitate of 5'-fluoro-2'-benzoyloxyacetophenone will form.

  • Collect the solid by vacuum filtration, wash with cold water, followed by a small amount of cold methanol.

  • Dry the product under vacuum.

Step 2: Baker-Venkataraman Rearrangement to form 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (Intermediate 2)

Materials:

  • 5'-Fluoro-2'-benzoyloxyacetophenone (Intermediate 1) (1.0 eq)

  • Potassium hydroxide (B78521) (KOH) (powdered) (3.0 eq)

  • Pyridine (anhydrous)

  • Acetic acid (10% aqueous solution)

  • Ice

Procedure:

  • Dissolve 5'-fluoro-2'-benzoyloxyacetophenone in anhydrous pyridine in a flask.

  • Warm the solution to approximately 50°C.

  • Add powdered potassium hydroxide portion-wise to the warm solution with vigorous stirring. A yellow precipitate of the potassium salt of the diketone will form.

  • Continue stirring at 50°C for 1-2 hours.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Acidify the mixture with 10% aqueous acetic acid to precipitate the 1,3-diketone.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 3: Acid-Catalyzed Cyclization to 6-Fluoroflavone

Materials:

  • 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione (Intermediate 2) (1.0 eq)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalytic amount)

  • Ice

Procedure:

  • Dissolve the crude 1,3-diketone in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice with stirring.

  • The precipitated 6-fluoroflavone is collected by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Synthesis via Claisen-Schmidt Condensation and Oxidative Cyclization

This two-step approach involves the base-catalyzed condensation of this compound with benzaldehyde (B42025) to form a chalcone (B49325), followed by an oxidative cyclization to yield the flavone.[7][8]

Step 1: Synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxy-5'-fluorochalcone) (Intermediate 3)

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

  • Ice

Procedure:

  • Dissolve this compound and benzaldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of KOH or NaOH in ethanol or water to the cooled mixture with continuous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. A solid precipitate may form.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid.

  • The precipitated chalcone is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product.

Step 2: Oxidative Cyclization to 6-Fluoroflavone

Materials:

  • (E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Intermediate 3) (1.0 eq)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Iodine (I₂) (catalytic amount)

Procedure:

  • Dissolve the synthesized chalcone in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 100-120°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of cold water.

  • The precipitated 6-fluoroflavone is collected by vacuum filtration.

  • Wash the solid with a sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by water.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Synthetic Pathways

Flavone_Synthesis cluster_baker Method 1: Baker-Venkataraman Rearrangement cluster_claisen Method 2: Claisen-Schmidt Condensation A1 This compound I1 5'-Fluoro-2'-benzoyloxyacetophenone (Intermediate 1) A1->I1 Benzoyl chloride, Pyridine I2 1-(5-Fluoro-2-hydroxyphenyl)-3- phenylpropane-1,3-dione (Intermediate 2) I1->I2 KOH, Pyridine (Baker-Venkataraman Rearrangement) P1 6-Fluoroflavone I2->P1 H₂SO₄, Acetic acid (Cyclization) A2 This compound + Benzaldehyde I3 2'-Hydroxy-5'-fluorochalcone (Intermediate 3) A2->I3 KOH or NaOH, Ethanol (Claisen-Schmidt Condensation) P2 6-Fluoroflavone I3->P2 I₂, DMSO (Oxidative Cyclization) BVR_Workflow start Start esterification Step 1: Esterification (this compound + Benzoyl Chloride) start->esterification rearrangement Step 2: Baker-Venkataraman Rearrangement (Intermediate 1 + KOH) esterification->rearrangement cyclization Step 3: Cyclization (Intermediate 2 + H₂SO₄) rearrangement->cyclization purification Purification (Recrystallization) cyclization->purification end 6-Fluoroflavone purification->end Signaling_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2, iNOS Transcription->Cytokines Flavone 6-Fluoroflavone Flavone->IKK Inhibits Flavone->NFkB Inhibits translocation

References

Application Notes and Protocols: 5'-Fluoro-2'-hydroxyacetophenone as a Key Intermediate for the Synthesis of Novel Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5'-Fluoro-2'-hydroxyacetophenone in the development of fluorinated β-adrenergic receptor antagonists (beta-blockers). Detailed protocols for the synthesis of a novel beta-blocker, 1-(5-fluoro-2-hydroxy-phenyl)-3-(isopropylamino)propan-2-ol, are provided, along with relevant quantitative data and a discussion of the underlying pharmacology.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on an acetophenone (B1666503) core, allows for versatile chemical modifications to generate compounds with potential therapeutic activities. The introduction of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. In the context of beta-blockers, the aryloxypropanolamine scaffold is a common structural motif responsible for their antagonist activity at β-adrenergic receptors.[2] This document outlines the synthetic pathway from this compound to a novel fluorinated aryloxypropanolamine beta-blocker.

Synthetic Pathway Overview

The general synthesis of beta-blockers from phenolic precursors involves a two-step process.[2][3] First, the phenolic hydroxyl group is reacted with epichlorohydrin (B41342) in the presence of a base to form a glycidyl (B131873) ether intermediate. Subsequently, the epoxide ring of the intermediate is opened by a nucleophilic attack from a suitable amine, such as isopropylamine (B41738), to yield the final aryloxypropanolamine product.

G A This compound R1 Epichlorohydrin, Base (e.g., K2CO3) A->R1 B Glycidyl Ether Intermediate R2 Isopropylamine B->R2 C Fluorinated Beta-Blocker (1-(5-fluoro-2-hydroxyphenyl)-3- (isopropylamino)propan-2-ol) R1->B R2->C

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using an ESI-MS instrument.

Protocol 1: Synthesis of 2-((2,3-epoxypropoxy)methyl)-4-fluorophenol (Glycidyl Ether Intermediate)

  • To a stirred solution of this compound (1.54 g, 10 mmol) in anhydrous acetone (B3395972) (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • To this suspension, add epichlorohydrin (1.1 mL, 14 mmol) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • After completion of the reaction, filter the mixture to remove potassium carbonate and wash the residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure glycidyl ether intermediate.

Protocol 2: Synthesis of 1-(5-fluoro-2-hydroxyphenyl)-3-(isopropylamino)propan-2-ol (Fluorinated Beta-Blocker)

  • Dissolve the glycidyl ether intermediate (2.10 g, 10 mmol) in methanol (B129727) (40 mL).

  • Add isopropylamine (1.7 mL, 20 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess isopropylamine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final pure fluorinated beta-blocker.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the fluorinated beta-blocker. Please note that these are expected values based on similar reported syntheses and may vary depending on experimental conditions.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (h)Temperature (°C)Expected Yield (%)Expected Purity (%)
1Glycidyl Ether IntermediateThis compound1:1.4 (Epichlorohydrin), 1:2 (K₂CO₃)Acetone12-16Reflux80-90>95
21-(5-fluoro-2-hydroxyphenyl)-3-(isopropylamino)propan-2-olGlycidyl Ether Intermediate1:2 (Isopropylamine)Methanol8-12Room Temp.70-85>98

Mechanism of Action and Signaling Pathway

Beta-blockers exert their therapeutic effects by competitively antagonizing the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β-adrenergic receptors.[4][5] This action is particularly relevant at the β1-adrenergic receptors, which are predominantly located in the heart.[6] Blockade of these receptors leads to a decrease in heart rate, myocardial contractility, and blood pressure.[2]

The intracellular signaling cascade initiated by β1-adrenergic receptor activation involves a Gs protein-coupled pathway.[6][7][8] Upon agonist binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins, including L-type calcium channels, resulting in increased intracellular calcium and enhanced cardiac function.[6][7] Beta-blockers inhibit this entire cascade by preventing the initial receptor activation.

G Catecholamines Norepinephrine/ Epinephrine Receptor Receptor Catecholamines->Receptor Binds

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel fluorinated beta-blockers. The straightforward and efficient synthetic protocols described herein provide a basis for the development of new chemical entities with potentially improved pharmacological profiles for the management of cardiovascular diseases. Further structure-activity relationship (SAR) studies on derivatives of this scaffold could lead to the discovery of next-generation beta-blockers with enhanced efficacy and safety.

References

Synthesis of 5'-Fluoro-2'-hydroxyacetophenone via Fries Rearrangement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5'-Fluoro-2'-hydroxyacetophenone, a valuable intermediate in pharmaceutical development. The synthesis is achieved through the Fries rearrangement of 4-fluorophenyl acetate (B1210297). This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the workflow, intended to guide researchers in the successful synthesis and purification of the target compound.

Introduction

The Fries rearrangement is a classic organic transformation that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1][2][3] This reaction is of significant industrial importance for the synthesis of intermediates used in the manufacturing of pharmaceuticals and other fine chemicals.[2][4] this compound is a key building block in the synthesis of various biologically active molecules, and its preparation via the Fries rearrangement of 4-fluorophenyl acetate offers a direct and efficient route.[5] The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring.[1][2] Higher reaction temperatures generally favor the formation of the ortho isomer, which is the desired product in this synthesis.[6][7]

Reaction Scheme

The synthesis of this compound involves two primary steps: the esterification of 4-fluorophenol (B42351) to yield 4-fluorophenyl acetate, followed by the Fries rearrangement of the resulting ester.

Step 1: Synthesis of 4-Fluorophenyl Acetate

p-Fluorophenol reacts with acetic anhydride, typically in the presence of a catalytic amount of acid, to form 4-fluorophenyl acetate.[8]

Step 2: Fries Rearrangement to this compound

4-Fluorophenyl acetate undergoes an intramolecular acyl group migration in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), at elevated temperatures to yield the target product, this compound.[5]

Data Presentation

The following table summarizes the key quantitative data for the Fries rearrangement step in the synthesis of this compound.

ParameterValueReference
Starting Material 4-Fluorophenyl Acetate[5]
Catalyst Aluminum Chloride (AlCl₃)[5]
Solvent None (Neat)[5]
Temperature 115-150 °C[5]
Yield 88-89%[5]
Product This compound[5]

Experimental Protocols

Materials and Equipment
  • 4-Fluorophenol

  • Acetic anhydride

  • Sulfamic acid (or other suitable acid catalyst)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR and IR spectrometers for product characterization

Protocol 1: Synthesis of 4-Fluorophenyl Acetate
  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 112 g of 4-fluorophenol, 122 g of acetic anhydride, and 5 g of sulfamic acid.[8]

  • Heat the reaction mixture to 115 °C with constant stirring and maintain this temperature for 4 hours.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain 4-fluorophenyl acetate. The purity can be assessed by Gas Chromatography (GC).[8]

Protocol 2: Fries Rearrangement for the Synthesis of this compound
  • In a clean, dry round-bottom flask, place the freshly synthesized 4-fluorophenyl acetate.

  • Carefully add anhydrous aluminum chloride (AlCl₃) in a molar ratio of approximately 1.1 to 1.5 equivalents relative to the 4-fluorophenyl acetate. Caution: This addition is exothermic and should be done in portions with cooling if necessary.

  • Heat the reaction mixture to a temperature between 115 °C and 150 °C with stirring. The reaction is typically run neat (without solvent).[5]

  • Maintain the reaction at this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully quench the reaction by slowly adding the reaction mixture to a flask containing crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

  • Characterize the final product by determining its melting point (literature: 56-58 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement start 4-Fluorophenol + Acetic Anhydride esterification Heat with Catalyst (e.g., Sulfamic Acid) 115°C, 4h start->esterification purification1 Vacuum Distillation esterification->purification1 intermediate 4-Fluorophenyl Acetate purification1->intermediate rearrangement Add AlCl₃ (anhydrous) Heat (115-150°C) intermediate->rearrangement workup Quench (Ice/HCl) Aqueous Workup rearrangement->workup extraction DCM Extraction workup->extraction purification2 Recrystallization/ Column Chromatography extraction->purification2 product This compound purification2->product

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway of the Fries Rearrangement

fries_rearrangement_mechanism ester 4-Fluorophenyl Acetate complex1 Coordination to Carbonyl Oxygen ester->complex1 + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) rearrangement_to_O Rearrangement to Phenolic Oxygen complex1->rearrangement_to_O acylium_ion Acylium Ion Formation (Electrophile) rearrangement_to_O->acylium_ion attack Electrophilic Aromatic Substitution (ortho-attack favored at high temp.) acylium_ion->attack + Aromatic Ring aromatic_ring Fluorinated Aromatic Ring aromatic_ring->attack intermediate_complex Intermediate Complex attack->intermediate_complex hydrolysis Hydrolysis intermediate_complex->hydrolysis product This compound hydrolysis->product

Caption: Simplified mechanism of the Fries rearrangement.

References

Application Notes: 5'-Fluoro-2'-hydroxyacetophenone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-Fluoro-2'-hydroxyacetophenone is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including a reactive acetyl group, a hydroxyl group that can participate in cyclization reactions, and a fluorine atom that can enhance metabolic stability and binding affinity, make it an attractive starting material for the development of novel therapeutic agents. This fluorinated acetophenone (B1666503) derivative serves as a key precursor for the synthesis of chalcones, which are subsequently converted into various scaffolds such as flavones and pyrazoles. These resulting compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antioxidant, antiparasitic, and antimicrobial effects.

Key Applications in Drug Discovery

Synthesis of Chalcones with Diverse Biological Activities

The most prominent application of this compound is in the synthesis of 2'-hydroxychalcones through the Claisen-Schmidt condensation reaction with various aromatic aldehydes.[1] The resulting chalcones, characterized by an α,β-unsaturated ketone moiety, are known to interact with multiple biological targets. The presence of the 5'-fluoro substituent often enhances the biological potency of these chalcones.

  • Anticancer Activity: Chalcones derived from this compound have shown promising anticancer properties. For instance, certain derivatives have exhibited significant cytotoxicity against melanoma cell lines.[1] The proposed mechanism of action often involves the induction of apoptosis through modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.

  • Anti-inflammatory and Analgesic Activity: These chalcones have also been investigated for their anti-inflammatory and analgesic effects.[2] Their mechanism is often attributed to the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antiparasitic Activity: Notably, chalcones synthesized from this building block have demonstrated potent activity against parasites such as Leishmania donovani and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively.[1] The proposed mechanism against Leishmania involves the inhibition of parasitic cysteine proteases.

  • Antimicrobial Activity: Various chalcone (B49325) derivatives have been reported to possess antibacterial and antifungal properties, making them potential leads for the development of new anti-infective agents.[3]

Precursor for Flavonoid Synthesis

2'-Hydroxychalcones derived from this compound are important intermediates in the synthesis of flavones, a class of naturally occurring compounds with a wide range of biological activities. The synthesis typically involves an oxidative cyclization of the chalcone precursor. Fluorinated flavones are of particular interest in medicinal chemistry due to their potential for enhanced biological activity and improved pharmacokinetic profiles.

Synthesis of Pyrazole (B372694) Derivatives

The α,β-unsaturated ketone system in chalcones makes them suitable precursors for the synthesis of five-membered heterocyclic compounds like pyrazoles. Reaction of chalcones with hydrazine (B178648) derivatives leads to the formation of pyrazoline and subsequently pyrazole rings. These pyrazole derivatives have been explored for their anticancer and anti-inflammatory activities.

Quantitative Data Summary

The following tables summarize the biological activities of representative compounds synthesized using this compound as a starting material.

Table 1: Antiparasitic and Anticancer Activity of 2'-Hydroxychalcone (B22705) Derivatives

Compound IDR Group (Substituent on Aldehyde)Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
1 3,4-dimethoxyAntileishmanialLeishmania donovani2.33[1]
2 3,5-dimethoxyAntileishmanialLeishmania donovani2.82[1]
3 4-methoxyAntimalarialPlasmodium falciparum (3D7)3.21[1]
4 2,3-dimethoxyAnticancerIGR-39 Melanoma12[1]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of the organism or cells by 50%.

Experimental Protocols

Protocol 1: General Synthesis of 5'-Fluoro-2'-hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and a substituted benzaldehyde (B42025).

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of potassium hydroxide (40%, 5 mL) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice (50 g).

  • Acidify the mixture with 1 M HCl until a precipitate is formed.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude chalcone in a desiccator.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of Flavones from 2'-Hydroxychalcones

This protocol outlines the oxidative cyclization of a 2'-hydroxychalcone to a flavone (B191248) using iodine as a catalyst.

Materials:

  • 5'-Fluoro-2'-hydroxychalcone derivative

  • Iodine (catalytic amount)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Heating mantle with a magnetic stirrer

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 5'-Fluoro-2'-hydroxychalcone (1.0 mmol) in DMSO (10 mL).

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 120 °C under reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • A solid precipitate will form. Filter the solid, wash with water, and dry.

  • Purify the crude flavone by column chromatography or recrystallization.

Protocol 3: Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes the synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate (B1144303).

Materials:

  • 5'-Fluoro-2'-hydroxychalcone derivative

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Heating mantle with a magnetic stirrer

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 5'-Fluoro-2'-hydroxychalcone (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.5 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • A solid will precipitate out. Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Visualizations

Signaling Pathways and Experimental Workflow

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Chalcone Chalcone Derivative Chalcone->PI3K inhibits Chalcone->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of chalcone derivatives.

anti_inflammatory_pathway CellMembrane Cell Membrane Phospholipids PLA2 PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins produces Leukotrienes Leukotrienes LOX5->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Chalcone Chalcone Derivative Chalcone->COX2 inhibits Chalcone->LOX5 inhibits

Caption: Anti-inflammatory mechanism of chalcones via inhibition of COX-2 and 5-LOX pathways.

experimental_workflow Start 5'-Fluoro-2'- hydroxyacetophenone Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone 5'-Fluoro-2'- hydroxychalcone Condensation->Chalcone Cyclization Oxidative Cyclization Chalcone->Cyclization PyrazolineSynth Cyclocondensation Chalcone->PyrazolineSynth Flavone Flavone Cyclization->Flavone Hydrazine Hydrazine Derivative Hydrazine->PyrazolineSynth Pyrazole Pyrazole PyrazolineSynth->Pyrazole

Caption: Synthetic workflow for chalcones, flavones, and pyrazoles.

References

Application Note: Synthesis of Chalcone Derivatives from 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized as 1,3-diphenyl-2-propen-1-one, are a class of organic compounds belonging to the flavonoid family that serve as crucial precursors in the biosynthesis of various flavonoids and isoflavonoids.[1][2] These compounds, found in many edible plants, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4][5] The presence of a 2'-hydroxyl group on one of the aromatic rings and fluorine substitution have been reported to enhance these biological activities, making fluorinated 2'-hydroxychalcones attractive targets for drug discovery.[3][6]

The most common and effective method for synthesizing chalcone (B49325) derivatives is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde.[2][7] This application note provides detailed protocols for the synthesis of novel chalcone derivatives starting from 5'-Fluoro-2'-hydroxyacetophenone, summarizing reaction data and presenting a general experimental workflow.

General Reaction Scheme

The synthesis involves the condensation of this compound with various substituted aromatic aldehydes in the presence of a base catalyst, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.

Scheme 1: General synthesis of chalcone derivatives via Claisen-Schmidt condensation.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of chalcone derivatives is outlined in the diagram below. This process begins with the reaction setup and proceeds through workup and purification to final product characterization.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis A 1. Reactant Preparation Dissolve this compound and a substituted aromatic aldehyde in ethanol (B145695). B 2. Catalyst Addition Add aqueous KOH or NaOH solution dropwise to the mixture. A->B C 3. Reaction Stir the mixture at room temperature or heat gently (e.g., 40-70°C). Monitor progress by TLC. B->C D 4. Isolation Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. C->D E 5. Filtration Collect the crude chalcone by vacuum filtration and wash thoroughly with water. D->E F 6. Purification Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure chalcone. E->F G 7. Characterization Confirm the structure using MS, 1H NMR, and IR spectroscopy. F->G

Caption: Workflow for the synthesis and purification of chalcone derivatives.

Data Summary

The following table summarizes the synthesis of various chalcone derivatives from this compound using the Claisen-Schmidt condensation.

Derivative NameAromatic AldehydeCatalystSolventReaction ConditionsYield (%)Reference
(E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one3,4-DimethoxybenzaldehydeKOHEthanolStirred at RTHigh[3][8]
(E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-MethoxybenzaldehydeKOHEthanolStirred at RTHigh[3][8]
(E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one4-MethylbenzaldehydeNaOHEthanolStirred at RT, 24h85-92%
(E)-3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one4-ChlorobenzaldehydeNaOH 40%EthanolStirred at RTGood[9]
(E)-1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-oneBenzaldehyde (B42025)KOHEthanolUltrasound, 40°CHigh[10]

Note: "High" or "Good" yield is indicated where specific quantitative data was not available in the cited abstract.

Experimental Protocols

Protocol 1: Conventional Base-Catalyzed Synthesis

This protocol describes a standard laboratory procedure for chalcone synthesis via Claisen-Schmidt condensation at room temperature.[11]

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% solution

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) and the desired aromatic aldehyde (1 eq.) in ethanol.

  • Stir the solution at room temperature to ensure complete mixing.

  • Prepare a 40-50% (w/v) aqueous solution of NaOH or KOH. Slowly add this solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the solution by slowly adding 10% HCl with constant stirring until the pH is acidic. A solid precipitate of the crude chalcone will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the precipitate thoroughly with cold water to remove any inorganic impurities.

  • Dry the crude product. For purification, recrystallize the solid from ethanol to obtain the pure chalcone derivative.

Protocol 2: Ultrasound-Assisted Synthesis

This protocol utilizes ultrasound irradiation to potentially reduce reaction times and improve yields under milder conditions.[10][12]

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% solution

  • Distilled water

Equipment:

  • Erlenmeyer flask

  • Ultrasonic bath

  • Magnetic stirrer and stir bar (optional, for post-sonication stirring)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the substituted benzaldehyde (e.g., 3.23 mmol) in ethanol (7 mL) in an Erlenmeyer flask.

  • Add this compound (e.g., 3.26 mmol) and KOH (e.g., 0.391 mmol) to the solution.[10]

  • Place the flask in an ultrasound bath and sonicate at a controlled temperature (e.g., 40 °C).[10]

  • Monitor the reaction by TLC until completion. Ultrasound-assisted reactions are often significantly faster than conventional stirring.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting solid or oil in a minimal amount of a suitable solvent and pour it into an ice-water mixture.

  • Acidify with dilute HCl to precipitate the product.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

Characterization

The identity and purity of the synthesized chalcone derivatives should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • ¹H NMR Spectroscopy: To confirm the structure, including the characteristic signals for the α,β-unsaturated protons.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and hydroxyl (-OH) groups.[6]

References

Application Notes and Protocols: 5'-Fluoro-2'-hydroxyacetophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoro-2'-hydroxyacetophenone is a versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of biologically active compounds. Its unique structural features, including a fluorine substituent which can enhance metabolic stability and binding affinity, make it a valuable precursor for novel agrochemicals. These application notes provide an overview of its use in synthesizing potent herbicidal and fungicidal agents, primarily through the formation of chalcone (B49325) derivatives. Detailed protocols and efficacy data are presented to guide researchers in this field.

Agrochemical Applications

The primary application of this compound in agrochemical synthesis is as a starting material for the production of chalcones and their derivatives. Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a broad spectrum of biological activities, including herbicidal and fungicidal effects, making them promising candidates for the development of new crop protection agents.

Herbicidal Applications of Chalcone Derivatives

Chalcones synthesized from this compound have shown significant phytotoxic activity against a range of common agricultural weeds. The herbicidal effect is often manifested as inhibition of germination and retardation of root and shoot growth.

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal efficacy of various chalcone derivatives, demonstrating their potential as lead compounds for new herbicides.

Chalcone DerivativeTarget Weed SpeciesConcentrationObserved EffectReference
3′-hydroxy-4-pyridyl-chalconeUrochloa decumbens (Signalgrass)1 x 10⁻³ mol L⁻¹81% inhibition of seedling length[1][2]
3′-hydroxy-4-pyridyl-chalconeDigitaria insularis (Sourgrass)1 x 10⁻³ mol L⁻¹75% inhibition of initial growth[2]
3′-hydroxy-4-nitrochalconeDigitaria insularis (Sourgrass)1 x 10⁻³ mol L⁻¹68% inhibition of initial growth[2]
3′-hydroxy-4-bromochalconeRaphanus raphanistrum (Wild Radish)1 x 10⁻³ mol L⁻¹73% inhibition of initial growth[2]
(E)-2-(2-(3-Oxo-3-(thiophen-2-yl)prop-1-enyl)phenoxy)acetic acidAmaranthus tricolor (Chinese amaranth)1600 µMComplete inhibition of germination[3]
(E)-2-(2-(3-Oxo-3-(thiophen-2-yl)prop-1-enyl)phenoxy)acetic acidEchinochloa crus-galli (Barnyardgrass)1600 µM42% reduction in seed germination, 51% reduction in shoot length, 79% reduction in root length[3]
Fungicidal Applications of Chalcone Derivatives

Derivatives of this compound have also been investigated for their efficacy against plant pathogenic fungi, offering a potential alternative to conventional fungicides.

Quantitative Data on Fungicidal Activity

The table below presents the fungicidal activity of selected chalcone derivatives against key plant pathogens.

Chalcone DerivativeTarget Fungal SpeciesEC₅₀ ValueObserved EffectReference
Allyl-substituted 2'-hydroxy-chalconePhytophthora infestans (Late Blight)32.5 µg/mLStrong inhibition of fungal growth
Chalcone derivative containing a piperazine (B1678402) fragment (Compound D2)Rhizoctonia solani (Root Rot)-Induces irregular and shriveled growth of mycelium, and rupture of the mycelium surface.[4]
Chalcone derivative containing a piperazine fragment (Compound D2)Colletotrichum gloeosporioides (Anthracnose)-Effective in vivo control.[4]

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

A common and efficient method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation reaction with an appropriate aldehyde. A mechanochemical approach offers a sustainable alternative to traditional solvent-based methods.

Protocol: Mechanochemical Synthesis of a 5'-Fluoro-2'-hydroxychalcone Derivative

This protocol is adapted from a study on the ball-mill synthesis of 2'-hydroxychalcones.

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., 3,4-dimethoxybenzaldehyde)

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Ball mill with grinding jars and balls

Procedure:

  • To a grinding jar, add this compound (1.2 mmol), the substituted benzaldehyde (1.2 mmol), and potassium hydroxide (2.4 mmol).

  • Seal the jar and perform grinding in the ball mill for 30 minutes.

  • Open the jar and repeat the grinding for another 30 minutes.

  • Transfer the resulting powder to a beaker and add 5-10 mL of cold methanol.

  • Acidify the mixture with 2 mL of a cold 1 M HCl solution.

  • Filter the precipitate and wash it with water.

  • Dry the solid product under vacuum to yield the desired chalcone.

Expected Yields for Selected Chalcones:

Aldehyde ReactantResulting ChalconeYield (%)Reference
3,4-Dimethoxybenzaldehyde1-(5-Fluoro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one96
3,5-Dimethoxybenzaldehyde1-(5-Fluoro-2-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one88
2,3-Dimethoxybenzaldehyde1-(5-Fluoro-2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one74

Visualizations of Mechanisms and Workflows

Herbicidal Mode of Action: Inhibition of PEPC in C4 Weeds

Certain chalcone derivatives exhibit selective herbicidal activity by inhibiting phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway prevalent in many aggressive weeds. This inhibition disrupts carbon fixation and leads to plant death.

Herbicidal_Mode_of_Action cluster_c4_plant C4 Weed Chalcone Chalcone Derivative PEPC Phosphoenolpyruvate Carboxylase (PEPC) Chalcone->PEPC Inhibition OAA Oxaloacetate PEPC->OAA Catalysis PEP Phosphoenolpyruvate (PEP) PEP->PEPC Substrate Malate Malate OAA->Malate Reduction CarbonFixation C4 Carbon Fixation Malate->CarbonFixation PlantGrowth Weed Growth & Survival CarbonFixation->PlantGrowth Antifungal_Mode_of_Action cluster_fungal_cell Fungal Pathogen Cell Chalcone Chalcone Derivative CellMembrane Fungal Cell Membrane (Ergosterol-rich) Chalcone->CellMembrane Interaction MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption IonLeakage Ion Leakage MembraneDisruption->IonLeakage ContentLeakage Leakage of Cytoplasmic Contents MembraneDisruption->ContentLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath ContentLeakage->CellDeath Experimental_Workflow Start This compound Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification & Characterization (e.g., Crystallization, NMR) Synthesis->Purification ChalconeLib Chalcone Derivative Library Purification->ChalconeLib Bioassay Biological Screening ChalconeLib->Bioassay Herbicidal Herbicidal Assay (Germination, Growth Inhibition) Bioassay->Herbicidal Fungicidal Fungicidal Assay (Mycelial Growth, Spore Germination) Bioassay->Fungicidal DataAnalysis Data Analysis (EC50, IC50) Herbicidal->DataAnalysis Fungicidal->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

References

Application Notes and Protocols for Aldol Condensation with 4'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation, specifically the Claisen-Schmidt condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This application note provides a detailed protocol for the synthesis of 4'-fluoro-2'-hydroxychalcones, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and analgesic properties.[1][2] The reaction involves the base-catalyzed condensation of 4'-fluoro-2'-hydroxyacetophenone (B74785) with various substituted aromatic aldehydes. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of the resulting chalcone (B49325) derivatives, making them attractive scaffolds for drug discovery.[3]

Reaction and Mechanism

The synthesis of 4'-fluoro-2'-hydroxychalcones is achieved through a base-catalyzed Claisen-Schmidt condensation.[4] In this reaction, the hydroxide (B78521) base abstracts an acidic α-hydrogen from 4'-fluoro-2'-hydroxyacetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the substituted benzaldehyde (B42025). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[5]

Reaction Scheme:
  • Reactants: 4'-Fluoro-2'-hydroxyacetophenone and a substituted benzaldehyde.

  • Catalyst: Typically a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Solvent: Commonly ethanol (B145695) or methanol.

  • Product: (E)-1-(4-fluoro-2-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one.

Quantitative Data Summary

The following table summarizes the yields and melting points for the synthesis of various 4'-fluoro-2'-hydroxychalcone derivatives from 4'-fluoro-2'-hydroxyacetophenone and different substituted benzaldehydes.

Substituted BenzaldehydeCatalyst/SolventReaction TimeYield (%)Melting Point (°C)Reference
2,3,4-Trimethoxybenzaldehyde40% aq. KOH / Ethanol20 h54Not Specified[3]
3,4-DimethoxybenzaldehydeKOH / Ball Mill2 x 30 min96Not Specified
BenzaldehydeNaOH / Ethanol24 h-Not Specified
4-Chlorobenzaldehydeaq. KOH / Ethanol24 h72Not Specified
4-Bromobenzaldehydeaq. KOH / Ethanol24 h50Not Specified

Experimental Protocols

Protocol 1: Conventional Synthesis using Aqueous KOH in Ethanol

This protocol describes a standard and widely adopted method for the synthesis of 4'-fluoro-2'-hydroxychalcones.

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH), 40% aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 6N

  • Deionized water

  • Ice

  • Magnetic stirrer

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve 4'-fluoro-2'-hydroxyacetophenone (e.g., 309 mg, 2 mmol) and the desired substituted benzaldehyde (2 mmol) in anhydrous ethanol (40 ml).

  • Cool the mixture in an ice bath to a temperature of approximately 275–277 K.

  • While stirring, slowly add 3 ml of a 40% aqueous potassium hydroxide (KOH) solution to the cooled reaction mixture.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 20 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 ml of ice water.

  • Acidify the resulting solution with 6N HCl until the pH reaches approximately 3. This will cause a solid product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Purify the crude product by recrystallization from ethanol to obtain the desired 4'-fluoro-2'-hydroxychalcone.[3]

Protocol 2: Solvent-Free Mechanochemical Synthesis

This method provides a green and highly efficient alternative to the conventional solvent-based protocol.

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH), solid

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Ball mill

  • Grinding jar and balls

Procedure:

  • Place 4'-fluoro-2'-hydroxyacetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and solid potassium hydroxide (2.0 eq) into a grinding jar.

  • Conduct the first grinding cycle in the ball mill for 30 minutes.

  • Open the jar and add a second equivalent of the substituted benzaldehyde.

  • Conduct a second grinding cycle for 30 minutes.

  • After the grinding is complete, dissolve the resulting powder in cold methanol.

  • Acidify the methanolic solution with cold 1 M HCl to a pH of approximately 3, which will cause the product to precipitate.

  • Filter the yellow precipitate, wash it with cold water, and dry to obtain the pure chalcone.

Visualizations

Reaction_Mechanism Figure 1: Reaction Mechanism for Base-Catalyzed Aldol Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone 4'-Fluoro-2'-hydroxy- acetophenone Enolate Enolate Ion (Resonance Stabilized) Ketone->Enolate + OH⁻ Base OH⁻ Water1 H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde Substituted Benzaldehyde Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol + H₂O Water2 H₂O Base2 OH⁻ Chalcone 4'-Fluoro-2'-hydroxychalcone (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O Water3 H₂O

Caption: Figure 1: Reaction Mechanism for Base-Catalyzed Aldol Condensation.

Experimental_Workflow Figure 2: Experimental Workflow for Conventional Synthesis start Start dissolve Dissolve 4'-fluoro-2'-hydroxyacetophenone and substituted aldehyde in ethanol start->dissolve cool Cool mixture in an ice bath dissolve->cool add_base Add aqueous KOH solution cool->add_base stir Stir at room temperature for 20h add_base->stir workup Pour into ice water and acidify with HCl stir->workup filter Filter the solid precipitate workup->filter wash Wash with cold deionized water filter->wash purify Recrystallize from ethanol wash->purify product Pure 4'-Fluoro-2'-hydroxychalcone purify->product

Caption: Figure 2: Experimental Workflow for Conventional Synthesis.

References

Application Notes and Protocols: Synthesis of Styrylchromones using 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrylchromones, a class of oxygen-containing heterocyclic compounds, have garnered significant attention in the scientific community due to their diverse and potent biological activities. These activities include antioxidant, anti-inflammatory, antiviral, antibacterial, and antitumor properties, making them promising scaffolds in drug discovery.[1][2][3][4] The introduction of a fluorine atom into the styrylchromone structure can significantly modulate its physicochemical and pharmacokinetic properties, potentially enhancing its therapeutic efficacy.[5] This document provides detailed protocols for the synthesis of styrylchromones utilizing 5'-Fluoro-2'-hydroxyacetophenone as a key starting material. The methodologies described are based on the well-established Claisen-Schmidt condensation and Baker-Venkataraman rearrangement pathways.[6][7][8]

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 394-32-1[9][10]
Molecular Formula C₈H₇FO₂[9][10]
Molecular Weight 154.14 g/mol [9][10]
Appearance Solid[9][10]
Melting Point 56-58 °C[9][10]
Boiling Point 65-66 °C at 8 mmHg[9][10]
Assay ≥98%[9][10]

Synthetic Pathways

The synthesis of styrylchromones from this compound can be primarily achieved through two reliable methods: the Claisen-Schmidt condensation followed by oxidative cyclization, and the Baker-Venkataraman rearrangement.

Claisen-Schmidt Condensation Route

This method involves the base-catalyzed condensation of this compound with an appropriate cinnamaldehyde (B126680) derivative to form a chalcone (B49325) intermediate, which then undergoes oxidative cyclization to yield the desired styrylchromone.[11][12][13]

Claisen_Schmidt_Condensation A This compound C Chalcone Intermediate (α,β-unsaturated ketone) A->C Base (e.g., NaOH, KOH) Ethanol (B145695), rt B Substituted Cinnamaldehyde B->C D 6-Fluoro-2-styrylchromone C->D Oxidative Cyclization (e.g., I₂, DMSO, heat)

Caption: Claisen-Schmidt condensation pathway for styrylchromone synthesis.

Baker-Venkataraman Rearrangement Route

This approach involves the O-acylation of this compound with a substituted cinnamic acid derivative, followed by a base-induced Baker-Venkataraman rearrangement to form a β-diketone intermediate. Subsequent acid-catalyzed cyclization yields the styrylchromone.[5][6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-styrylchromone via Claisen-Schmidt Condensation

This protocol details the synthesis of a representative 6-fluoro-2-styrylchromone from this compound and cinnamaldehyde.

Step 1: Synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Base Addition: To this solution, add a solution of potassium hydroxide (B78521) (1.2 eq) in water or ethanol while stirring at room temperature.[11]

  • Aldehyde Addition: Slowly add cinnamaldehyde (1.0 eq) dropwise to the reaction mixture over a period of 15-30 minutes.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[11]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl. The precipitated solid is filtered, washed with cold water, and dried.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Oxidative Cyclization to 6-Fluoro-2-styrylchromone

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

  • Reagent Addition: Add a catalytic amount of iodine (I₂) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate (B1220275) to quench the excess iodine. The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude styrylchromone is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Protocol 2: Synthesis of 6-Fluoro-2-styrylchromone via Baker-Venkataraman Rearrangement

This protocol outlines the synthesis using the Baker-Venkataraman rearrangement.

Step 1: Synthesis of (E)-2-acetyl-4-fluorophenyl cinnamate

  • Reactant Preparation: Dissolve this compound (1.0 eq) and (E)-3-phenylacrylic acid (1.0 eq) in dry pyridine (B92270) (20 mL) in a round-bottom flask maintained at 0 °C.[5]

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (1.0 eq) while maintaining the temperature below 4 °C.[5]

  • Reaction Conditions: After complete addition, stir the reaction mixture overnight at room temperature.[5]

  • Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute HCl, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain the crude ester.

Step 2: Baker-Venkataraman Rearrangement to (E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

  • Reaction Setup: Dissolve the crude ester from the previous step in dry pyridine.

  • Base Addition: Add powdered potassium hydroxide (KOH) and stir the mixture at room temperature.

  • Reaction Conditions: The reaction is typically stirred for 2-3 hours.

  • Work-up: Pour the reaction mixture into ice-cold dilute HCl to precipitate the β-diketone. The solid is filtered, washed with water, and dried.

Step 3: Cyclization to 6-Fluoro-2-styrylchromone

  • Reaction Setup: Dissolve the β-diketone in glacial acetic acid (15 mL) and add a small amount of concentrated sulfuric acid or hydrochloric acid (1.5 mL).[5]

  • Reaction Conditions: Heat the mixture under reflux for 2 hours.[5]

  • Work-up: After completion, pour the reaction mixture over crushed ice. The precipitated solid is filtered, washed with water, and dried.[5]

  • Purification: The crude product is purified by recrystallization or column chromatography.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of styrylchromones is depicted below.

Experimental_Workflow start Starting Materials (this compound, Cinnamaldehyde/Cinnamic acid) synthesis Chemical Synthesis (Claisen-Schmidt or Baker-Venkataraman) start->synthesis workup Reaction Work-up (Extraction, Washing, Drying) synthesis->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization bioassay Biological Activity Screening (e.g., Antibacterial, Antifungal) characterization->bioassay end Pure Styrylchromone for further studies characterization->end Signaling_Pathway styrylchromone Fluorinated Styrylchromone cell_membrane Bacterial Cell Membrane styrylchromone->cell_membrane Disruption enzyme Bacterial Topoisomerase styrylchromone->enzyme Inhibition cell_death Bacterial Cell Death cell_membrane->cell_death Leads to dna_rep DNA Replication enzyme->dna_rep Required for dna_rep->cell_death Inhibition leads to

References

Application Notes and Protocols: Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making α-fluorinated ketones valuable synthons in medicinal chemistry and drug development.[1][2] Hypervalent iodine reagents have emerged as powerful tools for the α-fluorination of ketones due to their mild reaction conditions, high selectivity, and environmentally friendly nature compared to traditional fluorinating agents.[1][3][4] This document provides detailed application notes and experimental protocols for the hypervalent iodine-promoted α-fluorination of acetophenone (B1666503) derivatives, focusing on a well-established method utilizing iodosylarenes in conjunction with a triethylamine-hydrofluoric acid complex.

Core Concepts and Advantages:

Hypervalent iodine(III) reagents, such as iodosylarenes, act as electrophilic species that activate the enol or enolate form of the ketone, facilitating nucleophilic attack by a fluoride (B91410) source.[3][5] Key advantages of this methodology include:

  • High Selectivity: This method predominantly yields monofluorinated products, avoiding the formation of difluorinated byproducts.[3]

  • Mild Reaction Conditions: The reactions are typically carried out under moderate temperatures, preserving sensitive functional groups.[3][6]

  • Safety and Handling: While hydrofluoric acid complexes require careful handling, hypervalent iodine compounds are generally safer and easier to handle than many traditional fluorinating agents.[3][4]

  • Broad Substrate Scope: The protocol is applicable to a wide range of acetophenone derivatives with various substituents.[3][6]

Experimental Protocols

Protocol 1: α-Fluorination of Acetophenone using Iodosylbenzene and Triethylamine (B128534) Pentahydrofluoride

This protocol is adapted from the work of Kitamura and colleagues and describes a general procedure for the α-fluorination of acetophenone derivatives.[3][6]

Materials:

  • Acetophenone derivative (1.0 mmol)

  • Iodosylbenzene (PhIO) (1.2 mmol)

  • Triethylamine pentahydrofluoride (TEA·5HF) (2.0 mmol)

  • 1,2-Dichloroethane (B1671644) (DCE) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Fume hood and appropriate personal protective equipment (PPE) for handling HF complexes.

Procedure:

  • To a stirred solution of the acetophenone derivative (1.0 mmol) in 1,2-dichloroethane (5 mL) in a Teflon or polyethylene (B3416737) vessel, add iodosylbenzene (1.2 mmol).

  • Carefully add triethylamine pentahydrofluoride (2.0 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-fluoroacetophenone derivative.

Data Presentation

The following table summarizes the results for the α-fluorination of various acetophenone derivatives using the protocol described above.

EntrySubstrate (Acetophenone Derivative)Time (h)Yield (%)
1Acetophenone384
24'-Methylacetophenone381
34'-Methoxyacetophenone575
44'-Chloroacetophenone382
54'-Bromoacetophenone380
64'-Nitroacetophenone655
72'-Methylacetophenone478
81-Acetonaphthone479
92-Acetonaphthone481
10Propiophenone376
11Butyrophenone372
121-Indanone568
13Phenacyl chloride377

Table 1: Yields of α-fluoro ketones from the reaction of various ketones with iodosylbenzene and TEA·5HF in DCE at 60 °C. Data sourced from Kitamura et al., J. Org. Chem. 2014, 79, 5842-5846.[3][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents Add Acetophenone, Iodosylbenzene, and DCE to reaction vessel start->add_reagents 1. add_hf Add TEA·5HF add_reagents->add_hf 2. heat Heat to 60 °C and stir add_hf->heat 3. monitor Monitor by TLC heat->monitor 4. quench Quench with aq. NaHCO₃ monitor->quench 5. (Upon completion) extract Extract with CH₂Cl₂ quench->extract 6. dry Dry and Concentrate extract->dry 7. purify Column Chromatography dry->purify 8. end α-Fluoroacetophenone Product purify->end 9.

Caption: Experimental workflow for the α-fluorination of acetophenones.

Proposed Reaction Mechanism

reaction_mechanism acetophenone Acetophenone enol Enol Intermediate acetophenone->enol Tautomerization iodonium_enolate Iodonium Enolate enol->iodonium_enolate + PhIO - H₂O fluoro_ketone α-Fluoroacetophenone + Iodobenzene iodonium_enolate->fluoro_ketone + F⁻ (from TEA·5HF)

Caption: Proposed mechanism for the α-fluorination of acetophenone.

Safety Precautions:

  • Triethylamine pentahydrofluoride (TEA·5HF) is corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The hypervalent iodine-promoted α-fluorination of acetophenone derivatives offers a reliable and selective method for the synthesis of α-fluoroketones. The protocol detailed herein, utilizing iodosylbenzene and a triethylamine-HF complex, provides good to excellent yields for a variety of substrates under mild conditions. This methodology is a valuable tool for researchers in organic synthesis and drug discovery.

References

Troubleshooting & Optimization

improving yield of 5'-Fluoro-2'-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5'-Fluoro-2'-hydroxyacetophenone. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help researchers improve the yield and purity of their product.

Troubleshooting Guide

Issue 1: Low overall yield of hydroxyacetophenone products.

  • Question: My Fries rearrangement of 4-fluorophenyl acetate (B1210297) results in a low overall yield. What are the potential causes and how can I fix this?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. Reactions below 100°C can lead to incomplete conversion.[1] Ensure the Lewis acid catalyst (e.g., AlCl₃) is of high quality and used in sufficient quantity (typically stoichiometric or in excess) as it complexes with both the reactant and product.[2]

    • Sub-optimal Temperature: Excessively high temperatures (e.g., above 160-170°C) can cause the formation of undefined side products or degradation, which lowers the isolated yield of the desired products.[1]

    • Catalyst Deactivation: The Lewis acid catalyst is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst.

    • Steric Hindrance: While the fluorine substituent is small, heavily substituted starting materials can sterically hinder the acyl group migration, reducing the reaction efficiency.[3]

Issue 2: Poor selectivity, with a high proportion of the para-isomer (4'-Fluoro-4'-hydroxyacetophenone).

  • Question: I am isolating a significant amount of the undesired para-isomer. How can I increase the yield of the ortho-isomer (this compound)?

  • Answer: The ortho/para product ratio in a Fries rearrangement is highly dependent on reaction conditions, reflecting a classic case of thermodynamic versus kinetic control.[3]

    • Temperature: This is the most critical factor. Higher temperatures favor the formation of the thermodynamically more stable ortho-isomer.[4][5] This stability is due to the formation of a bidentate chelate complex between the aluminum chloride and the ortho-product's hydroxyl and carbonyl groups.[4] Conversely, lower temperatures (<60°C) favor the kinetically controlled para-product.[4][5] For optimal ortho-selectivity, consider running the reaction at temperatures in the range of 120-165°C.[1]

    • Solvent: The choice of solvent also influences selectivity. Non-polar solvents tend to favor the formation of the ortho-product.[4] In contrast, polar solvents can solvate the intermediate acylium cation, allowing it to diffuse further and attack the less sterically hindered para position.[4]

Issue 3: Difficulty in separating the ortho- and para-isomers.

  • Question: What is the most effective method for separating this compound from its para-isomer?

  • Answer: The separation of ortho and para isomers is often achievable due to differences in their physical properties.

    • Steam Distillation: The ortho-isomer can form an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This reduces its boiling point and increases its volatility compared to the para-isomer, which forms intermolecular hydrogen bonds. Steam distillation is a classic and effective method for separating the more volatile ortho-isomer.[5]

    • Column Chromatography: Standard silica (B1680970) gel column chromatography is also a reliable method for separating the isomers based on their differing polarity.

Frequently Asked Questions (FAQs)

  • Q1: Why is the Fries rearrangement the preferred method for synthesizing this compound?

    • A1: The Fries rearrangement provides a direct and efficient route to convert phenolic esters into hydroxyaryl ketones.[6] While phenols themselves do not undergo direct Friedel-Crafts acylation to yield hydroxyaryl ketones (they form esters instead), this rearrangement offers a valuable workaround, making it crucial for industrial synthesis.[3]

  • Q2: Can I use other Lewis acids besides aluminum chloride (AlCl₃)?

    • A2: Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be used.[2] Strong Brønsted acids such as hydrogen fluoride (B91410) (HF) or methanesulfonic acid have also been successfully employed.[3] The choice of catalyst can affect reaction conditions and selectivity, so optimization may be required.

  • Q3: How does the electron-withdrawing fluorine atom affect the reaction?

    • A3: Strong electron-withdrawing groups on the aromatic ring, like fluorine, can deactivate the ring towards electrophilic attack by the acylium ion.[7] This can potentially slow the reaction rate and may require more forcing conditions (e.g., higher temperatures or more catalyst) compared to unsubstituted or electron-donating group-substituted phenols, which could impact the overall yield.[7]

  • Q4: Are there alternative synthesis routes?

    • A4: Yes, some patented methods describe a multi-step synthesis starting from p-aminophenol. This route involves acetylation, a Fries rearrangement, hydrolysis, and then a diazotization-fluorination reaction (Schiemann-type reaction) to introduce the fluorine atom.[7][8] While the starting materials may be less expensive, the process is more complex than a direct Fries rearrangement of 4-fluorophenyl acetate.[8]

Data Presentation

The following table summarizes the impact of reaction temperature on the yield and ortho/para selectivity of a Fries rearrangement. The data is adapted from a study on the closely related 2-fluorophenyl acetate and illustrates the key principles applicable to 4-fluorophenyl acetate.

Table 1: Effect of Temperature on Fries Rearrangement of Fluorophenyl Acetate

Entry Temperature (°C) Isolated Yield (%) Ortho:Para Ratio
1 80 - (incomplete) 3.03 : 1
2 100 85% 2.84 : 1
3 120 91% 2.01 : 1
4 150 75% 1.81 : 1
5 170 62% 1.72 : 1

(Data adapted from a study on 2-fluorophenyl acetate in monochlorobenzene with 1.5 equiv. AlCl₃.[1])

Experimental Protocols

Optimized Protocol for Ortho-Selective Fries Rearrangement

This protocol is designed to maximize the yield of the desired ortho-isomer, this compound.

Materials:

  • 4-Fluorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (or other suitable non-polar solvent)

  • Hydrochloric acid (6M)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.2 to 1.5 equivalents). Add a non-polar solvent like nitrobenzene.

  • Substrate Addition: Slowly add 4-fluorophenyl acetate (1 equivalent) to the stirred suspension of AlCl₃. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to 160-165°C.[4][5] Maintain this temperature with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture of ortho- and para-isomers using steam distillation or column chromatography on silica gel to isolate the pure this compound.

Mandatory Visualization

Reaction_Pathway Start 4-Fluorophenyl Acetate Intermediate Acylium Ion Intermediate (Electrophilic Attack) Start->Intermediate Catalyst AlCl₃ Start->Catalyst + Catalyst Ortho This compound (Ortho Product) Intermediate->Ortho High Temp (>160°C) Thermodynamic Control Para 4'-Fluoro-4'-hydroxyacetophenone (Para Product) Intermediate->Para Low Temp (<60°C) Kinetic Control Catalyst->Intermediate Generates

Caption: Fries rearrangement pathway showing thermodynamic vs. kinetic control.

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity High Para-Isomer Content? Start->CheckPurity CheckOverallYield Low Overall Product Conversion? Start->CheckOverallYield IncreaseTemp ACTION: Increase Reaction Temp to >160°C CheckPurity->IncreaseTemp Yes UseNonPolarSolvent ACTION: Use Non-Polar Solvent (e.g., Nitrobenzene) CheckPurity->UseNonPolarSolvent Yes CheckMoisture ISSUE: Moisture? ACTION: Use dry glassware & inert atmosphere CheckOverallYield->CheckMoisture Yes CheckTempTime ISSUE: Incomplete Reaction? ACTION: Increase temp/time (e.g., 120°C, >2h) CheckOverallYield->CheckTempTime Yes CheckCatalyst ISSUE: Catalyst Amount? ACTION: Use >1.2 equiv. AlCl₃ CheckOverallYield->CheckCatalyst Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Fries Rearrangement of p-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Fries rearrangement of p-fluorophenol and its esters.

Troubleshooting Guide

This guide addresses common issues encountered during the Fries rearrangement of p-fluorophenol derivatives, such as p-fluorophenyl acetate (B1210297).

Q1: I am getting a very low yield of the desired hydroxyacetophenone product. What are the potential causes and solutions?

A1: Low yields in the Fries rearrangement can stem from several factors.[1] A primary reason is often the use of harsh reaction conditions which can lead to decomposition of starting material or products.[1] Additionally, the presence of deactivating groups on the aromatic ring, like the fluorine in p-fluorophenol, can result in lower yields.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material. If the reaction stalls, a slight increase in temperature or reaction time might be necessary. However, be cautious as higher temperatures can also promote side reactions.[2]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Catalyst deactivation can halt the reaction prematurely.[3]

  • Suboptimal Temperature: Reaction temperatures below 100°C may lead to incomplete conversion, while temperatures above 150°C can cause significant formation of side products and lower the isolated yield.[2]

  • Steric Hindrance: If the acyl group or the aromatic ring is heavily substituted, steric hindrance can significantly reduce the reaction yield.[4]

Q2: My reaction is producing a mixture of ortho and para isomers. How can I control the regioselectivity?

A2: The ratio of ortho to para products is a classic challenge in the Fries rearrangement and is highly dependent on the reaction conditions.[4]

  • Temperature Control: This is the most critical factor.[5]

    • Low temperatures (e.g., <60°C) favor the formation of the para product, which is under kinetic control.[4][5]

    • High temperatures (e.g., >160°C) favor the formation of the more thermodynamically stable ortho product.[4][5] The ortho product can form a stable bidentate complex with the aluminum catalyst.[4]

  • Solvent Polarity:

    • Non-polar solvents (e.g., carbon disulfide) tend to favor the ortho product.[4]

    • Polar solvents (e.g., nitrobenzene) increase the proportion of the para product.[4]

  • Catalyst Amount: The amount of Lewis acid can also influence the isomer ratio. It is often used in stoichiometric excess because it complexes with both the starting material and the product.[3]

Q3: I am observing significant amounts of p-fluorophenol as a byproduct. How can I minimize this?

A3: The formation of the parent phenol (B47542) is a common side reaction resulting from the cleavage of the ester bond.[6]

  • Anhydrous Conditions: This side reaction is exacerbated by the presence of water. Ensure that all reagents and glassware are scrupulously dry.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the cleavage of the ester. Optimize the reaction time by monitoring its progress.

Q4: My reaction mixture is turning dark, and I am getting a complex mixture of products. What is happening?

A4: A dark reaction mixture and the formation of multiple products often indicate decomposition and side reactions.

  • Excessive Temperature: As mentioned, temperatures above 150°C can lead to significant side product formation.[2]

  • Intermolecular Acylation: Besides the desired intramolecular rearrangement, intermolecular acylation can occur, leading to byproducts like p-acetoxyacetophenone.[6] Using a less polar solvent can sometimes minimize this.

  • Reaction with Solvent: The solvent itself can sometimes react under the harsh conditions of the Fries rearrangement. Choose a relatively inert solvent for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected influence of the fluorine substituent on the Fries rearrangement of p-fluorophenol?

A1: The fluorine atom at the para position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This deactivation can make the reaction more sluggish compared to unsubstituted phenyl esters, potentially requiring slightly harsher conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion. However, the fluorine substituent is not expected to interfere with the general principles of regioselectivity based on temperature and solvent polarity.

Q2: Which Lewis acid is best for the Fries rearrangement of p-fluorophenyl acetate?

A2: Aluminum chloride (AlCl₃) is the most commonly used Lewis acid for the Fries rearrangement.[3] Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[3][7] For fluorinated substrates, strong protic acids like hydrogen fluoride (B91410) (HF) or methanesulfonic acid have also been used.[3] The choice of catalyst may require some optimization for your specific substrate and desired outcome.

Q3: Can I perform the Fries rearrangement without a solvent?

A3: Yes, the Fries rearrangement can be carried out without a solvent, and in some cases, this can favor the formation of the ortho product, especially at high temperatures.[4][8]

Q4: What is the Photo-Fries rearrangement, and is it applicable to p-fluorophenol derivatives?

A4: The Photo-Fries rearrangement is a photochemical variant of the reaction that proceeds via a radical mechanism and does not require a Lewis acid catalyst.[4][9] It can be an alternative for substrates that are sensitive to harsh acidic conditions.[4] This method is also possible with deactivating substituents on the aromatic group, so it could be applicable to p-fluorophenyl esters, although yields are often low.[4]

Data Summary

The following table summarizes the effect of various reaction conditions on the Fries rearrangement of 2-fluorophenyl acetate, which can serve as a useful reference for the analogous p-fluorophenyl acetate.

EntryTemperature (°C)SolventTime (h)ortho:para RatioTotal Yield (%)
140Monochlorobenzene5-Incomplete
260Monochlorobenzene5-Incomplete
380Monochlorobenzene5-Incomplete
4100Monochlorobenzene52.84:185
5120Monochlorobenzene52.13:192
6150Monochlorobenzene51.86:181
7170Monochlorobenzene51.72:162

Data adapted from a study on the optimization of reaction conditions for the Fries rearrangement of 2-fluorophenyl acetate.[2]

Experimental Protocols

General Procedure for Fries Rearrangement of p-Fluorophenyl Acetate

This protocol describes a typical laboratory-scale Fries rearrangement.

Materials:

  • p-Fluorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) for higher temperatures, carbon disulfide for lower temperatures)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Ice bath

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Reagents: In the flask, dissolve p-fluorophenyl acetate in the chosen anhydrous solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur, so control the addition rate to maintain the temperature.

  • Reaction:

    • For the para-product (kinetic control): After the addition of AlCl₃, allow the reaction to stir at a low temperature (e.g., 25-60°C) for several hours.

    • For the ortho-product (thermodynamic control): Heat the reaction mixture to a higher temperature (e.g., 120-160°C) and maintain it for the required time (typically 1-5 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the consumption of the starting material and the formation of products.[10]

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Slowly add concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography, recrystallization, or distillation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Dry Glassware B Add p-Fluorophenyl Acetate and Anhydrous Solvent A->B C Cool Mixture (Ice Bath) B->C D Add AlCl3 (Portion-wise) C->D E Set Reaction Temperature (Low for para, High for ortho) D->E Start Reaction F Stir for Required Time (1-5 hours) E->F G Monitor Progress (TLC/GC-MS) F->G H Quench on Ice & Acidify G->H Reaction Complete I Solvent Extraction H->I J Dry and Concentrate I->J K Purify Product (Chromatography/Recrystallization) J->K

Caption: A typical experimental workflow for the Fries rearrangement.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or Complex Mixture Q1 Check Regioselectivity (ortho vs. para) Start->Q1 Q2 Reaction Complete? Q1->Q2 Correct Isomer Sol_Regio_HighT High Temp (>160°C) favors ortho Q1->Sol_Regio_HighT Incorrect Isomer Sol_Regio_LowT Low Temp (<60°C) favors para Q1->Sol_Regio_LowT Incorrect Isomer Sol_Regio_Solvent Adjust Solvent Polarity (Non-polar for ortho) Q1->Sol_Regio_Solvent Incorrect Isomer Q3 Significant p-Fluorophenol Byproduct? Q2->Q3 Yes Sol_Incomplete_Time Increase Reaction Time Q2->Sol_Incomplete_Time No Sol_Incomplete_Temp Slightly Increase Temperature Q2->Sol_Incomplete_Temp No Sol_Incomplete_Catalyst Check Catalyst Activity (Ensure Anhydrous) Q2->Sol_Incomplete_Catalyst No Sol_Phenol Ensure Anhydrous Conditions (Dry Glassware/Reagents) Q3->Sol_Phenol Yes

Caption: A decision tree for troubleshooting common Fries rearrangement issues.

References

Technical Support Center: Purification of Crude 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5'-Fluoro-2'-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this important intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound, providing practical solutions and preventative measures.

Q1: What are the most common impurities in crude this compound synthesized via Fries rearrangement of p-fluorophenyl acetate (B1210297)?

A1: The primary impurities include:

  • 3'-Fluoro-2'-hydroxyacetophenone (ortho-isomer): This is the most common isomeric impurity formed during the Fries rearrangement.[1] The ratio of ortho to para isomers can be influenced by reaction temperature and solvent polarity.[1][2]

  • Unreacted p-fluorophenyl acetate: Incomplete reaction will leave starting material in the crude product.

  • p-Fluorophenol: Formed by the hydrolysis of the starting ester or product.

  • Poly-acylated products: Although less common due to the deactivating effect of the first acyl group, diacylation can occur under harsh reaction conditions.

Q2: My crude product is a dark oil or discolored solid. What is the best initial purification step?

A2: For highly colored crude products, treatment with activated carbon is a recommended first step. This can be performed before recrystallization or column chromatography to remove color and some polar impurities.

Experimental Protocols

Activated Carbon Treatment Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol (B145695) or ethyl acetate) at a concentration of 5-10% (w/v).

  • Carbon Addition: Add 1-2% (w/w) of powdered activated carbon to the solution.

  • Adsorption: Stir the mixture at room temperature for 30-60 minutes. Gentle heating to 40-50°C may improve efficiency but should be monitored to prevent product degradation.

  • Filtration: Filter the mixture through a pad of celite to completely remove the fine carbon particles.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, then remove the solvent under reduced pressure.

Q3: I am having trouble separating the this compound (para-isomer) from the 3'-Fluoro-2'-hydroxyacetophenone (ortho-isomer). Which purification technique is most effective?

A3: Both column chromatography and fractional distillation are effective for separating these isomers due to differences in their physical properties. The choice depends on the scale of your purification and available equipment.

  • Column Chromatography: This is the preferred method for laboratory-scale purification. The ortho-isomer is less polar than the para-isomer due to intramolecular hydrogen bonding, resulting in a higher Rf value on a silica (B1680970) gel TLC plate and faster elution from the column.[3]

  • Fractional Distillation: On a larger scale, fractional distillation can be effective. The ortho-isomer typically has a lower boiling point than the para-isomer.[4][5]

Column Chromatography Protocol for Isomer Separation
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate.

  • Procedure:

    • Solvent System Selection: Develop a solvent system using Thin-Layer Chromatography (TLC) to achieve good separation between the two isomers. A good starting point is a hexane:ethyl acetate mixture (e.g., 9:1 to 4:1 v/v). The target Rf for the desired para-isomer should be around 0.2-0.3.

    • Column Packing: Pack a column with a silica gel slurry in the non-polar solvent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the crude material onto a small amount of silica gel.

    • Elution: Elute the column with the chosen solvent system. The ortho-isomer will elute first, followed by the desired para-isomer.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure para-isomer.

    • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.

Q4: I am trying to purify my product by recrystallization, but it is "oiling out". What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To troubleshoot this:

  • Increase the solvent volume: The concentration of the solute may be too high.

  • Change the solvent system: Use a solvent with a higher boiling point or a two-solvent system. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear, and then allow it to cool slowly.

  • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.

Recrystallization Protocol

While a specific single solvent for this compound is not well-documented, a mixed solvent system is often effective for hydroxyacetophenones.

  • Solvent Selection: Experiment with solvent mixtures such as ethanol/water, hexane/ethyl acetate, or toluene/heptane.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or the "good" solvent of a mixed pair.

  • Hot Filtration (optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound.

Table 1: Column Chromatography Parameters for Isomer Separation

ParameterRecommended ConditionExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation based on polarity differences.
Mobile Phase Hexane:Ethyl Acetate (gradient or isocratic)Ortho-isomer elutes first, followed by the para-isomer.
Typical Ratio Start with 9:1, can be increased to 4:1Rf of para-isomer ~0.2-0.3.
Loading Dry loading or minimal solventPrevents band broadening and improves separation.

Table 2: Recrystallization Solvent System Screening

Solvent SystemSolubility of Crude ProductCrystal QualityPurity Improvement
Ethanol/Water High in hot ethanol, low in cold waterCan yield well-formed crystalsGood for removing polar impurities
Hexane/Ethyl Acetate Soluble in ethyl acetate, insoluble in hexaneOften effective for compounds of moderate polarityGood for removing non-polar and some isomeric impurities
Toluene Good solubility when hot, lower when coldMay require slow cooling to prevent oiling outEffective for less polar impurities

Visualizations

Troubleshooting Workflow for Purification

G Troubleshooting Purification of this compound start Crude Product is_colored Is the product highly colored? start->is_colored activated_carbon Treat with Activated Carbon is_colored->activated_carbon Yes main_impurity What is the main impurity? is_colored->main_impurity No activated_carbon->main_impurity ortho_isomer Ortho-isomer main_impurity->ortho_isomer Isomeric starting_material Starting Material / Other main_impurity->starting_material Polarity Difference column_chrom Column Chromatography (Hexane:EtOAc) ortho_isomer->column_chrom distillation Fractional Distillation (if large scale) ortho_isomer->distillation starting_material->column_chrom recrystallization Recrystallization starting_material->recrystallization pure_product Pure Product column_chrom->pure_product distillation->pure_product recrystallization->pure_product

Caption: Troubleshooting workflow for the purification of crude this compound.

Relationship Between Purification Technique and Impurity Type

G Purification Techniques vs. Impurity Types cluster_impurities Impurity Types cluster_techniques Purification Techniques ortho Ortho-isomer start_mat Starting Material (p-fluorophenyl acetate) phenol p-Fluorophenol color Color Impurities col_chrom Column Chromatography col_chrom->ortho Effective col_chrom->start_mat Effective col_chrom->phenol Effective recrys Recrystallization recrys->start_mat Moderately Effective recrys->phenol Effective distill Fractional Distillation distill->ortho Effective (large scale) carbon Activated Carbon carbon->color Highly Effective

Caption: Logical relationship between purification techniques and the types of impurities they remove.

References

managing side reactions in the acylation of 4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 4-fluorophenol (B42351). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding this important chemical transformation.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during the acylation of 4-fluorophenol, providing clear, actionable solutions.

Q1: My acylation of 4-fluorophenol is resulting in a low yield of the desired C-acylated product (hydroxyacetophenone). What are the primary causes?

A1: Low yields in the C-acylation of 4-fluorophenol are typically due to two main competing side reactions:

  • O-Acylation: The formation of 4-fluorophenyl acetate (B1210297) is often the kinetically favored product. This reaction occurs on the phenolic oxygen instead of the aromatic ring.

  • Fries Rearrangement Inefficiency: If you are performing a Fries rearrangement of pre-formed 4-fluorophenyl acetate, incomplete rearrangement will lead to a low yield of the desired C-acylated product.

Q2: How can I favor C-acylation over O-acylation?

A2: To promote C-acylation (Friedel-Crafts acylation), the choice and amount of catalyst are critical. Using a strong Lewis acid, such as aluminum chloride (AlCl₃), in stoichiometric amounts or greater is essential. The Lewis acid coordinates to the acylating agent, forming a more reactive electrophile that preferentially attacks the aromatic ring.[1][2][3][4][5][6]

Q3: I have successfully synthesized 4-fluorophenyl acetate (O-acylation), but the subsequent Fries rearrangement is giving me a mixture of ortho and para isomers. How can I control the regioselectivity?

A3: The regioselectivity of the Fries rearrangement is primarily controlled by temperature and solvent polarity.[1][4][5]

  • To favor the para-isomer (4-hydroxy-3-fluoroacetophenone): Lower reaction temperatures (typically below 60°C) are recommended.[1] This condition favors the thermodynamically more stable product.

  • To favor the ortho-isomer (2-hydroxy-5-fluoroacetophenone): Higher reaction temperatures (often above 160°C) are necessary.[1] This condition favors the kinetically controlled product, which is stabilized by the formation of a chelate between the Lewis acid and the carbonyl and hydroxyl groups. A patent for the synthesis of 5-fluoro-2-hydroxyacetophenone describes the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride without a solvent at temperatures between 115°C and 150°C, achieving a high yield of 88-89%.

Q4: My Fries rearrangement reaction is producing a significant amount of starting material (4-fluorophenol) and other byproducts. What is causing this?

A4: The presence of moisture can deactivate the Lewis acid catalyst, leading to incomplete reaction and hydrolysis of the ester back to 4-fluorophenol. It is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere. Additionally, at very high temperatures, thermal decomposition of the reactants and products can occur.

Q5: What is the role of the fluorine atom in the acylation of 4-fluorophenol?

A5: The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution, potentially impacting the yield of the Friedel-Crafts acylation. However, it is also an ortho, para-directing group, influencing the position of the incoming acyl group during C-acylation.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and reported yields for the acylation of fluorinated phenols. This data can serve as a guide for optimizing your own experiments.

Table 1: O-Acylation of 4-Fluorophenol with Acetic Anhydride

CatalystTemperature (°C)Reaction Time (h)Yield of 4-fluorophenyl acetate (%)Reference
p-toluenesulfonic acid130499.83A Chinese patent
Sulfamic acid115499.65A Chinese patent

Table 2: Fries Rearrangement of 2-Fluorophenyl Acetate with AlCl₃ *

Temperature (°C)ortho:para RatioTotal Yield (%)
401.0 : 2.1345
601.0 : 1.8565
801.0 : 1.5480

*Data from a study on 2-fluorophenyl acetate, which can be used as an estimation for the behavior of 4-fluorophenyl acetate.

Experimental Protocols

Below are detailed methodologies for the key reactions discussed.

Protocol 1: O-Acylation of 4-Fluorophenol

This protocol describes the synthesis of 4-fluorophenyl acetate.

Materials:

  • 4-Fluorophenol

  • Acetic anhydride

  • p-Toluenesulfonic acid

  • 5000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser

Procedure:

  • To the three-necked flask, add 1700 g of 4-fluorophenol, 1750 g of acetic anhydride, and 120 g of p-toluenesulfonic acid.

  • Heat the mixture to 130°C with stirring.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction is complete, purify the product by fractional distillation under reduced pressure to obtain 4-fluorophenyl acetate.

Protocol 2: Fries Rearrangement of 4-Fluorophenyl Acetate (General Procedure for ortho-Isomer)

This protocol is a general guideline for the synthesis of 2-hydroxy-5-fluoroacetophenone.

Materials:

  • 4-Fluorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Reaction vessel suitable for high temperatures

  • Ice

  • Concentrated hydrochloric acid

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a suitable reaction vessel, place 4-fluorophenyl acetate.

  • Carefully add anhydrous aluminum chloride (at least 1.1 equivalents) in portions, as the reaction can be exothermic.

  • Heat the reaction mixture to a temperature between 115°C and 150°C.

  • Maintain the reaction at this temperature, monitoring the progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Acylation_Pathways 4-Fluorophenol 4-Fluorophenol O-Acylation O-Acylation 4-Fluorophenol->O-Acylation C-Acylation C-Acylation 4-Fluorophenol->C-Acylation Acylating Agent Acylating Agent Acylating Agent->O-Acylation Acylating Agent->C-Acylation 4-Fluorophenyl acetate 4-Fluorophenyl acetate O-Acylation->4-Fluorophenyl acetate Kinetic Control (Low Temp, Base/Acid Catalyst) Hydroxyfluoroacetophenones Hydroxyfluoroacetophenones C-Acylation->Hydroxyfluoroacetophenones Thermodynamic Control (Strong Lewis Acid) Fries Rearrangement Fries Rearrangement 4-Fluorophenyl acetate->Fries Rearrangement Lewis Acid Heat Fries Rearrangement->Hydroxyfluoroacetophenones

Caption: Reaction pathways in the acylation of 4-fluorophenol.

Troubleshooting_Workflow start Low Yield of C-Acylated Product check_reaction Identify Main Product start->check_reaction o_acylation Predominantly O-Acylation Product check_reaction->o_acylation 4-Fluorophenyl acetate fries_issue Incomplete Fries Rearrangement check_reaction->fries_issue Mixture of starting material and products solution_o Use Stoichiometric Strong Lewis Acid (e.g., AlCl₃) o_acylation->solution_o solution_fries Optimize Temperature (High for ortho, Low for para) Ensure Anhydrous Conditions fries_issue->solution_fries

Caption: Troubleshooting workflow for low C-acylation yield.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Acetyl-4-fluorophenol Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-acetyl-4-fluorophenol via the Fries rearrangement of 4-fluorophenyl acetate (B1210297). Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement and why is it used for 2-acetyl-4-fluorophenol synthesis?

A1: The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2][3] In this case, 4-fluorophenyl acetate is rearranged to form 2-acetyl-4-fluorophenol and its isomer, 4-acetyl-4-fluorophenol. This method is a common and effective way to introduce an acetyl group onto the aromatic ring of a phenol.[2]

Q2: What are the key factors influencing the yield and selectivity of the reaction?

A2: The primary factors are temperature, solvent, and the choice and amount of Lewis acid catalyst.[1][4] Temperature, in particular, plays a crucial role in determining the ratio of the ortho (2-acetyl-4-fluorophenol) to the para (4-acetyl-4-fluorophenol) isomer.[4]

Q3: How does temperature affect the ortho vs. para selectivity?

A3: Generally, lower reaction temperatures (e.g., below 60°C) favor the formation of the para isomer, while higher temperatures (e.g., above 160°C) favor the formation of the ortho isomer.[1][4] This is because the ortho isomer can form a more stable chelate with the Lewis acid at higher temperatures, making it the thermodynamically favored product.[2]

Q4: What are the most common Lewis acids used for this reaction?

A4: Anhydrous aluminum chloride (AlCl₃) is the most frequently used Lewis acid for the Fries rearrangement.[1] Other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[5][6]

Q5: What are some common side products I should be aware of?

A5: Besides the desired 2-acetyl-4-fluorophenol and the isomeric 4-acetyl-4-fluorophenol, side products can arise from intermolecular acylation, hydrolysis of the starting material or product, and potential polysubstitution, though the latter is less common in Fries rearrangements. The presence of water can lead to the formation of 4-fluorophenol (B42351) and acetic acid.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and can be deactivated by water in the reagents or glassware.- Ensure all glassware is thoroughly oven-dried. - Use freshly opened or newly purchased anhydrous Lewis acid. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction appears to have stalled, consider extending the reaction time or cautiously increasing the temperature.
Poor ortho Selectivity (Low yield of 2-acetyl-4-fluorophenol) Suboptimal Temperature: The reaction temperature is a key determinant of the ortho/para product ratio.- To favor the ortho isomer, increase the reaction temperature, typically to 120-140°C or higher.[4][7]
Solvent Polarity: The polarity of the solvent can influence the migration of the acyl group.- Non-polar solvents tend to favor the formation of the ortho product.[2]
Formation of Multiple Byproducts Intermolecular Acylation: The acylium ion intermediate can react with another molecule of the starting material or product.- Ensure a sufficient amount of the Lewis acid is used to favor the intramolecular rearrangement.
Hydrolysis: Presence of water in the reaction mixture.- Strictly adhere to anhydrous reaction conditions.
Difficulty in Product Isolation and Purification Incomplete Quenching: The Lewis acid-product complex has not been fully hydrolyzed.- Ensure the reaction mixture is poured onto a mixture of crushed ice and concentrated acid (e.g., HCl) to completely break up the complex.[7]
Poor Separation of Isomers: The ortho and para isomers can have similar polarities, making them difficult to separate.- Utilize column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient). The polarity difference between the isomers, although potentially small, can be exploited for separation.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorophenyl Acetate (Starting Material)

This protocol describes the synthesis of the starting material, 4-fluorophenyl acetate, from 4-fluorophenol and acetic anhydride.

Materials:

  • 4-fluorophenol

  • Acetic anhydride

  • Catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid, or sulfamic acid)[8]

  • Three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser

Procedure:

  • In the three-necked flask, combine 4-fluorophenol, acetic anhydride, and a catalytic amount of the chosen acid catalyst.[8]

  • Heat the reaction mixture to 115-120°C with stirring.[8]

  • Maintain this temperature and continue stirring for 3.5-4 hours.[8]

  • After the reaction is complete, purify the crude product by fractional distillation under reduced pressure to obtain pure 4-fluorophenyl acetate.[8]

Protocol 2: Fries Rearrangement for the Preparation of 2-Acetyl-4-fluorophenol

This protocol details the Lewis acid-catalyzed Fries rearrangement of 4-fluorophenyl acetate to yield 2-acetyl-4-fluorophenol.

Materials:

  • 4-fluorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Round-bottom flask

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add anhydrous aluminum chloride (2.5 equivalents). Cool the flask to 0°C in an ice bath.[7]

  • Addition of Starting Material: Slowly add 4-fluorophenyl acetate (1.0 equivalent) portion-wise to the cooled aluminum chloride with stirring.[7]

  • Rearrangement: Gradually warm the reaction mixture to 120-140°C. Maintain this temperature with continuous stirring for 2-3 hours. Higher temperatures generally favor the formation of the desired ortho-isomer.[7]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[7]

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the 2-acetyl-4-fluorophenol from the para-isomer and other impurities.[7]

Data Presentation

The following table summarizes the effect of temperature on the yield and isomer ratio in the Fries rearrangement of a fluorinated phenyl acetate, providing a reference for optimization.

Table 1: Effect of Temperature on the Fries Rearrangement of a Fluorinated Phenyl Acetate

EntryTemperature (°C)Time (h)ortho:para RatioCombined Yield (%)
1406-Low Conversion
2605-Moderate Conversion
3804-Good Conversion
410033.03 : 1.0~85
51202.52.84 : 1.0~88
615022.10 : 1.0~75
717021.72 : 1.0~62

Note: Data adapted from a study on 2-fluorophenyl acetate and may serve as a guideline for the rearrangement of 4-fluorophenyl acetate.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material Synthesis cluster_rearrangement Fries Rearrangement cluster_purification Work-up and Purification 4_Fluorophenol 4_Fluorophenol Esterification Esterification 4_Fluorophenol->Esterification Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Esterification Catalyst Catalyst Catalyst->Esterification 4_Fluorophenyl_Acetate 4_Fluorophenyl_Acetate Esterification->4_Fluorophenyl_Acetate Heating Heating 4_Fluorophenyl_Acetate->Heating AlCl3 AlCl3 AlCl3->Heating Crude_Product Crude_Product Heating->Crude_Product Quenching Quenching Crude_Product->Quenching Extraction Extraction Quenching->Extraction Column_Chromatography Column_Chromatography Extraction->Column_Chromatography 2_Acetyl_4_fluorophenol 2_Acetyl_4_fluorophenol Column_Chromatography->2_Acetyl_4_fluorophenol

Caption: Workflow for the synthesis of 2-acetyl-4-fluorophenol.

Troubleshooting Logic

troubleshooting_logic Start Start Problem Problem Start->Problem Check_Catalyst Check_Catalyst Problem->Check_Catalyst Low Yield? Check_Temp_Solvent Check_Temp_Solvent Problem->Check_Temp_Solvent Wrong Isomer Ratio? Check_Purity Check_Purity Problem->Check_Purity Multiple Products? Optimize_Purification Optimize_Purification Problem->Optimize_Purification Separation Issues? Check_Conditions Check_Conditions Check_Catalyst->Check_Conditions Solution_Found Solution_Found Check_Catalyst->Solution_Found Use anhydrous catalyst Check_Conditions->Solution_Found Adjust time/temp Check_Temp_Solvent->Solution_Found Adjust temp/solvent Check_Purity->Solution_Found Ensure anhydrous conditions Optimize_Purification->Solution_Found Optimize chromatography

Caption: Troubleshooting decision tree for the Fries rearrangement.

References

overcoming expensive raw materials in 5'-Fluoro-2'-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5'-Fluoro-2'-hydroxyacetophenone, with a focus on overcoming challenges related to expensive raw materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using alternative, cost-effective starting materials.

Issue: Low Yield in Fries Rearrangement of 4-Fluorophenyl Acetate (B1210297)

  • Question: We are experiencing low yields during the Fries rearrangement of 4-fluorophenyl acetate to produce this compound. What are the potential causes and solutions?

  • Answer: Low yields in this reaction are a common issue, often attributed to the electron-withdrawing nature of the fluorine atom on the aromatic ring, which can hinder the rearrangement.[1] Here are some troubleshooting steps:

    • Catalyst Choice and Stoichiometry: The Fries rearrangement is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃).[2][3] Ensure the AlCl₃ is anhydrous and used in excess (at least 1.1 to 1.5 equivalents) to drive the reaction forward.

    • Temperature Control: The ratio of ortho to para isomers is highly dependent on temperature.[4][5] For the synthesis of this compound (the ortho product), higher temperatures (typically 120-165°C) are generally favored.[4][6] However, excessively high temperatures can lead to charring and by-product formation. Careful optimization of the reaction temperature is crucial.

    • Solvent Effects: While the reaction can be run neat, the choice of solvent can influence the isomer ratio.[4] Nonpolar solvents tend to favor the ortho product at high temperatures. Consider screening solvents like nitrobenzene (B124822) or running the reaction solvent-free.[4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue: Difficulties in the Diazotization-Fluorination Step of the Aminophenol Route

  • Question: We are attempting the alternative synthesis route starting from p-aminophenol and are facing challenges with the diazotization of 2-acetyl-4-aminophenol and the subsequent fluorination. What are the critical parameters for this step?

  • Answer: This is a crucial and sensitive step in the alternative synthesis pathway. Success hinges on careful control of reaction conditions.

    • Temperature: Diazotization reactions must be carried out at low temperatures, typically between 0-5°C, to prevent the decomposition of the diazonium salt.

    • Reagent Addition: Add the sodium nitrite (B80452) solution slowly to the acidic solution of the amine to maintain the low temperature and control the reaction rate.

    • Acidic Conditions: The reaction requires a strong acidic medium. While hydrochloric acid is often used for the initial hydrolysis, the fluorination step itself is typically performed in excess hydrogen fluoride (B91410) (HF). Extreme caution must be exercised when handling HF.

    • Thermal Decomposition: After the formation of the diazonium salt, the subsequent thermal decomposition to introduce the fluorine atom needs to be carefully controlled. The temperature is gradually raised to around 40°C to facilitate the decomposition and formation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary expensive raw material in the traditional synthesis of this compound?

A1: The most significant cost contributor in the traditional synthesis route is p-fluorophenol (also known as 4-fluorophenol).[1] This starting material is relatively expensive compared to other commodity phenols.

Q2: Is there a more cost-effective synthetic route available?

A2: Yes, a widely recognized alternative and more economical route starts from p-aminophenol .[1][7] This multi-step synthesis avoids the direct use of expensive p-fluorophenol. The overall process involves acetylation, Fries rearrangement, hydrolysis, and a diazotization-fluorination sequence.[1][7]

Q3: What are the main advantages of the p-aminophenol route over the p-fluorophenol route?

A3: The primary advantage is the significantly lower cost of the starting material. Additionally, this route can achieve a good overall yield, reported to be up to 54.5%, making it a viable option for industrial production.[1]

Q4: What is the Fries rearrangement and why is it important in this synthesis?

A4: The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[2][5] It is a key step in both the traditional and alternative syntheses of this compound as it is used to introduce the acetyl group onto the aromatic ring at the desired position.[2]

Data Presentation

The following table provides an estimated cost comparison between the traditional and alternative starting materials. Prices are indicative and can vary based on supplier, purity, and volume.

Raw MaterialTypical Synthesis RouteEstimated Price (USD/kg)
p-FluorophenolTraditional$100 - $200+
p-AminophenolAlternative$10 - $30

Experimental Protocols

Protocol 1: Traditional Synthesis via Fries Rearrangement of 4-Fluorophenyl Acetate

  • Acetylation of 4-Fluorophenol (B42351):

    • In a round-bottom flask, dissolve 4-fluorophenol in a suitable solvent such as toluene.

    • Add an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

    • The reaction can be catalyzed by a small amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

    • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

    • After cooling, wash the organic layer with water and a saturated sodium bicarbonate solution to remove unreacted acid and phenol.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 4-fluorophenyl acetate.

  • Fries Rearrangement:

    • To a clean, dry reaction vessel, add the 4-fluorophenyl acetate.

    • Carefully add anhydrous aluminum chloride (AlCl₃) in portions while stirring. An exothermic reaction will occur.

    • Heat the reaction mixture to 120-165°C and maintain for several hours.[6]

    • Monitor the progress of the reaction by TLC.

    • Cool the mixture to room temperature and then carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Alternative Synthesis from p-Aminophenol

  • Preparation of 4-Acetamidophenol Acetate:

    • Suspend p-aminophenol in a solvent like benzene (B151609) or toluene.

    • Add acetic anhydride and heat the mixture to reflux for 3 hours.[1]

    • Cool the reaction mixture and collect the precipitated product by filtration.

  • Fries Rearrangement:

    • In a reaction vessel, combine anhydrous aluminum chloride and sodium chloride.

    • Add the 4-acetamidophenol acetate from the previous step.

    • Heat the mixture to perform the Fries rearrangement, yielding 2-acetyl-4-acetamidophenol.[1]

  • Hydrolysis:

    • Reflux the 2-acetyl-4-acetamidophenol in the presence of hydrochloric acid.

    • After the reaction is complete, cool the mixture and adjust the pH to 6-7 to precipitate the product.

    • Filter and dry the solid to obtain 2-acetyl-4-aminophenol.

  • Diazotization and Fluorination:

    • Dissolve the 2-acetyl-4-aminophenol in excess hydrogen fluoride at a low temperature (-5°C).

    • Slowly add solid sodium nitrite, maintaining the temperature between 0-5°C.

    • After the addition is complete, allow the reaction to proceed for 5-8 hours.

    • Gradually raise the temperature to 40°C to induce thermal decomposition of the diazonium salt.

    • Once decomposition is complete, adjust the pH to 6-7.

    • The final product, this compound, can be purified by steam distillation.

Visualizations

Traditional_Synthesis p_fluorophenol p-Fluorophenol (Expensive Raw Material) acetylation Acetylation (Acetic Anhydride) p_fluorophenol->acetylation fluorophenyl_acetate 4-Fluorophenyl Acetate acetylation->fluorophenyl_acetate fries Fries Rearrangement (AlCl₃, 120-165°C) fluorophenyl_acetate->fries final_product This compound fries->final_product

Caption: Traditional synthesis of this compound.

Alternative_Synthesis p_aminophenol p-Aminophenol (Cost-Effective) acetylation Double Acetylation (Acetic Anhydride) p_aminophenol->acetylation intermediate1 4-Acetamidophenol Acetate acetylation->intermediate1 fries Fries Rearrangement (AlCl₃/NaCl) intermediate1->fries intermediate2 2-Acetyl-4- acetamidophenol fries->intermediate2 hydrolysis Hydrolysis (HCl) intermediate2->hydrolysis intermediate3 2-Acetyl-4- aminophenol hydrolysis->intermediate3 diazotization Diazotization & Fluorination (NaNO₂, HF) intermediate3->diazotization final_product 5'-Fluoro-2'- hydroxyacetophenone diazotization->final_product

Caption: Alternative synthesis from p-aminophenol.

References

Technical Support Center: Troubleshooting Low Yield in Diazotization of 2-Acetyl-4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions to address challenges associated with the diazotization of 2-acetyl-4-aminophenol, a crucial step in the synthesis of various pharmaceutical compounds and dyes.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for achieving a high yield in this diazotization? A1: Temperature control is paramount. The reaction must be maintained between 0-5°C.[1][2] Diazonium salts are thermally unstable and decompose rapidly at higher temperatures, leading to the formation of phenolic byproducts and a significant reduction in yield.[1][3]

Q2: Why is it necessary to use a strong acid, like hydrochloric acid (HCl), in excess? A2: A strong acid serves two primary purposes. First, it reacts with sodium nitrite (B80452) to generate the reactive diazotizing agent, nitrous acid (HNO₂), in situ.[3][4][5] Second, maintaining a highly acidic environment protonates the unreacted 2-acetyl-4-aminophenol, deactivating its aromatic ring and preventing an undesirable side reaction where the newly formed diazonium salt couples with the starting amine (azo coupling).[6][7]

Q3: My reaction mixture turned dark brown or black, and I observed gas evolution. What went wrong? A3: This is a classic sign of diazonium salt decomposition. The temperature likely exceeded the critical 0-5°C range, causing the diazonium salt to break down into a phenol (B47542) and nitrogen gas.[3] This can be caused by inadequate cooling or by adding the sodium nitrite solution too quickly, which generates localized heat.[8]

Q4: How can I improve the stability of my 2-acetyl-4-hydroxyphenyl diazonium salt? A4: Due to their inherent instability, diazonium salts are almost always prepared and used immediately in a subsequent reaction.[7][8] To maximize stability for this immediate use, strictly maintain the temperature at 0-5°C.[9] For applications requiring higher stability, changing the acid can help. For instance, using fluoroboric acid to form a diazonium tetrafluoroborate (B81430) salt can yield a more stable, sometimes even isolatable, solid.[8][10]

Q5: What are the primary side reactions, and how can they be minimized? A5: The two main side reactions are:

  • Phenol Formation: Caused by the decomposition of the diazonium salt at temperatures above 5°C.[3] This is minimized by rigorous temperature control.

  • Azo Coupling: The electrophilic diazonium salt reacts with the electron-rich aromatic ring of the unreacted starting amine. This is minimized by ensuring a sufficiently high concentration of strong acid to protonate and deactivate the free amine.[6][7]

Troubleshooting Guide

Observed Problem Probable Cause Recommended Action
Low or No Diazonium Salt Formation (e.g., negative starch-iodide test for excess nitrous acid)1. Insufficient Acid: Not enough H⁺ to form nitrous acid from NaNO₂. 2. Purity of Amine: Impurities in the 2-acetyl-4-aminophenol are interfering.[8] 3. Incorrect Stoichiometry: Molar ratio of amine to sodium nitrite is incorrect.1. Ensure the solution is strongly acidic (pH < 2). Add more concentrated acid if necessary. 2. Verify the purity of the starting material using techniques like NMR or melting point analysis. 3. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of sodium nitrite.
Rapid Color Change to Dark Brown/Black; Gas Bubbling 1. Excessive Temperature: The reaction temperature has risen above 5°C, causing decomposition.[1] 2. Rapid Reagent Addition: Adding the NaNO₂ solution too quickly creates localized hot spots.[8]1. Use an ice-salt bath for more effective cooling. Constantly monitor the internal reaction temperature with a thermometer. 2. Add the chilled NaNO₂ solution dropwise with vigorous stirring to ensure rapid heat dissipation.
Formation of a Colored Precipitate or Oily Byproduct 1. Azo Coupling: Insufficient acidity allows the diazonium salt to couple with the unreacted amine.[6] 2. Phenolic Decomposition: The oily layer is likely the phenolic byproduct of decomposition.[3]1. Increase the amount of acid used to dissolve the starting amine. A common recommendation is 2.5-3 equivalents of acid. 2. Improve temperature control immediately. Ensure the reaction is maintained below 5°C throughout the addition process.

Experimental Protocols & Data

Key Reaction Parameters
ParameterRecommended Value / ConditionRationale & Key Considerations
Temperature 0 - 5°CPrevents decomposition of the unstable diazonium salt.[1][9] Use an ice-salt bath for efficient cooling.
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)A strong mineral acid is required to generate nitrous acid in situ.[5][]
Acid Concentration 2.5 - 3.0 molar equivalentsEnsures complete protonation of the amine to prevent side reactions like azo coupling.[6][7]
Reagent Stoichiometry 1.0 eq. Amine : 1.05-1.1 eq. Sodium Nitrite (NaNO₂)A slight excess of NaNO₂ ensures complete conversion of the amine.
Rate of Addition Slow, dropwise addition of NaNO₂ solutionPrevents localized increases in temperature and concentration, controlling the exothermic reaction.[8]
Stirring Vigorous and constantEnsures homogeneity and efficient heat transfer to the cooling bath.
Detailed Protocol: Diazotization of 2-Acetyl-4-Aminophenol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.

  • Amine Solution Preparation: In a flask equipped with a magnetic stirrer and a thermometer, suspend 1.0 equivalent of 2-acetyl-4-aminophenol in water. Add 2.5-3.0 equivalents of concentrated hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with continuous stirring.

  • Nitrite Solution Preparation: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite (NaNO₂) in a small amount of cold deionized water. Cool this solution in an ice bath.

  • Diazotization Reaction: Using a dropping funnel, add the cold sodium nitrite solution to the stirred amine solution drop by drop. Crucially, monitor the internal temperature and ensure it does not rise above 5°C. The addition should take approximately 15-20 minutes.[8]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction proceeds to completion.

  • Verification (Optional): To check for a slight excess of nitrous acid (indicating the reaction is complete), a drop of the reaction mixture can be streaked on starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid.[2]

  • Immediate Use: The resulting cold solution of 2-acetyl-4-hydroxyphenyl diazonium chloride is unstable and should be used immediately in the subsequent step (e.g., a coupling reaction).[8]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_activation Nitrous Acid Formation (in situ) cluster_diazotization Diazotization Pathway NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl (excess) HCl->HNO2 Amine 2-Acetyl-4-Aminophenol Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + HNO₂ Diazohydroxide Diazohydroxide Nitrosamine->Diazohydroxide Tautomerization Diazonium Diazonium Ion (Product) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: Key steps in the formation of the diazonium ion.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_color Is mixture dark / black with gas evolution? start->check_color check_precipitate Is there an oily layer or colored precipitate? check_color->check_precipitate No decomp Decomposition Occurred check_color->decomp Yes check_reagents Low Conversion check_precipitate->check_reagents No side_reaction Side Reaction Likely check_precipitate->side_reaction Yes reagent_issue Cause: Impure reagents or wrong stoichiometry check_reagents->reagent_issue temp_issue Cause: Temperature > 5°C or rapid addition decomp->temp_issue solution_temp Action: Use ice-salt bath, monitor temp, add NaNO₂ slowly temp_issue->solution_temp acid_issue Cause: Insufficient Acid (Azo Coupling) side_reaction->acid_issue solution_acid Action: Increase acid concentration (2.5-3 eq.) acid_issue->solution_acid solution_reagent Action: Verify amine purity, use slight excess of NaNO₂ reagent_issue->solution_reagent

Caption: A logical guide to diagnosing low reaction yield.

Parameter Interdependencies

parameter_relationships Temp Low Temperature (0-5°C) Stability High Diazonium Stability Temp->Stability Decomp Low Decomposition Temp->Decomp Acid High Acidity (>2.5 eq. H⁺) SideRxn Low Side Reactions Acid->SideRxn prevents coupling Addition Slow NaNO₂ Addition Addition->Decomp prevents hot spots Purity High Reagent Purity Purity->SideRxn Yield High Yield Stability->Yield SideRxn->Yield Decomp->Yield

Caption: How key parameters influence reaction outcomes.

References

stability and storage conditions for 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5'-Fluoro-2'-hydroxyacetophenone, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the longevity and stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 0-8 °C for optimal preservation.[3]

Q2: How stable is this compound under standard laboratory conditions?

A2: this compound is a stable compound when stored under the recommended conditions.[4] However, prolonged exposure to incompatible materials, heat, or ignition sources should be avoided to prevent potential degradation.

Q3: What are the known incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What is the physical appearance of this compound?

A4: this compound is typically a white crystalline solid.[3] Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or contamination.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

If you are experiencing variability in your results, consider the stability of your this compound stock.

  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed).

    • Inspect the physical appearance of the compound for any changes (e.g., color change from white to yellow or brown, clumping).

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for subsequent experiments.

    • Consider performing a purity analysis (e.g., HPLC, NMR) on the suspect stock to confirm its integrity.[3]

Issue 2: Poor solubility of the compound.

Difficulty in dissolving this compound can affect reaction kinetics and overall yield.

  • Possible Cause: Use of an inappropriate solvent or presence of impurities.

  • Troubleshooting Steps:

    • Consult the literature for solvents appropriate for your specific reaction. While not explicitly stated in the provided search results, compounds of similar structure are often soluble in common organic solvents like ethanol, methanol, and DMSO.

    • Ensure the solvent is pure and dry, as contaminants can affect solubility.

    • If the compound appears discolored or clumped, this may indicate the presence of insoluble degradation products. In this case, using a fresh supply is recommended.

Storage and Stability Data

ParameterRecommended ConditionSource
Temperature Cool place; some suppliers recommend 0-8 °C.[1][3]
Atmosphere Dry and well-ventilated area.[1][2]
Container Tightly closed container.[1][2]
Incompatibilities Avoid strong oxidizing agents and strong bases.[4]

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

This protocol outlines the basic steps for safely handling and preparing a solution of this compound.

  • Safety Precautions: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of the solid in a clean, dry container.

  • Dissolution: Add the appropriate solvent to the weighed compound. If necessary, gentle warming or sonication can be used to aid dissolution, but be mindful of the compound's melting point (54-60 °C) to avoid thermal degradation.[3]

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8 °C) to minimize degradation. The stability of the compound in solution is solvent-dependent and should be determined empirically for long-term storage.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability and handling of this compound.

G cluster_0 Troubleshooting Workflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Cool, Dry, Sealed?) start->check_storage storage_ok Storage OK? check_storage->storage_ok inspect_appearance Inspect Physical Appearance (White Crystalline?) appearance_ok Appearance OK? inspect_appearance->appearance_ok storage_ok->inspect_appearance Yes correct_storage Correct Storage Practices storage_ok->correct_storage No use_fresh Use Fresh Stock of This compound appearance_ok->use_fresh No review_protocol Review Experimental Protocol (Solvent, Temp, etc.) appearance_ok->review_protocol Yes end End: Problem Resolved use_fresh->end review_protocol->end correct_storage->use_fresh

Caption: Troubleshooting experimental inconsistencies with this compound.

References

handling and safety precautions for 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 5'-Fluoro-2'-hydroxyacetophenone.

Safety and Handling Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₈H₇FO₂
Molecular Weight154.14 g/mol
Melting Point56-58 °C
Boiling Point65-66 °C at 8 mmHg
Oral LD50Not available[1][2]
Storage Class11 - Combustible Solids

Experimental Protocol: Synthesis of Chalcone (B49325) Derivative

This protocol details a common experimental use of this compound in the synthesis of a chalcone derivative, a class of compounds with significant interest in drug discovery.

Objective: To synthesize 1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve a specific molar equivalent of this compound in ethanol.

  • Addition of Benzaldehyde: To the stirred solution, add an equimolar amount of benzaldehyde.

  • Initiation of Reaction: Slowly add an aqueous solution of sodium hydroxide to the mixture. The reaction is typically exothermic. Maintain the temperature of the reaction mixture as required by the specific research protocol, possibly using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete, neutralize the mixture by adding dilute hydrochloric acid until the pH is neutral.

  • Precipitation and Isolation: The product will precipitate out of the solution. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the purified product, for instance, in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Troubleshooting and FAQs

This section addresses common questions and potential issues that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: It is recommended to wear safety goggles, chemical-resistant gloves, and a lab coat. If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Q3: How should this compound be stored?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong bases and oxidizing agents.[3]

Troubleshooting Guide

Issue 1: Low or no yield in a base-catalyzed reaction.

  • Question: I am performing a reaction with this compound that requires a strong base, but my yield is consistently low. What could be the problem?

  • Answer: this compound is incompatible with strong bases.[3] The phenolic hydroxyl group can be deprotonated by a strong base, which may lead to side reactions or inhibit the desired reaction pathway. Consider using a milder base or protecting the hydroxyl group before proceeding with the reaction.

Issue 2: The compound has discolored during storage.

  • Question: My this compound, which was initially a white to off-white solid, has turned yellow or brown. Is it still usable?

  • Answer: Discoloration may indicate degradation or contamination. While it might not affect all reactions, it is advisable to assess the purity of the compound using techniques like TLC or NMR before use. To prevent degradation, ensure it is stored in a tightly sealed container, protected from light, and in a cool, dry place.

Issue 3: Incomplete reaction when used in an acylation reaction.

  • Question: I am trying to acylate a substrate using this compound, but the reaction is not going to completion. What are the possible reasons?

  • Answer: The reactivity of the acetyl group can be influenced by the electron-withdrawing fluorine atom on the aromatic ring. You may need to adjust the reaction conditions, such as increasing the reaction time or temperature, or using a more potent catalyst. Also, ensure all reactants and solvents are anhydrous, as moisture can interfere with acylation reactions.

Experimental Workflow Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting low product yield in a synthesis reaction involving this compound.

TroubleshootingWorkflow start Low Product Yield check_purity Check Purity of This compound (TLC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagent Purify Reagent (e.g., Recrystallization) purity_ok->purify_reagent No check_conditions Review Reaction Conditions (Temp, Time, Solvent) purity_ok->check_conditions Yes purify_reagent->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Increase Temp/Time) conditions_ok->optimize_conditions No check_reagents Check Other Reagents & Solvents (Anhydrous?) conditions_ok->check_reagents Yes optimize_conditions->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok dry_reagents Dry Reagents/Solvents reagents_ok->dry_reagents No consider_side_reactions Consider Side Reactions (e.g., Incompatibility with Base) reagents_ok->consider_side_reactions Yes dry_reagents->check_reagents modify_protocol Modify Protocol (e.g., Use Milder Base, Protecting Group) consider_side_reactions->modify_protocol

Caption: Troubleshooting workflow for low product yield.

References

scaling up the synthesis of 5'-Fluoro-2'-hydroxyacetophenone for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Synthesis of 5'-Fluoro-2'-hydroxyacetophenone

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of this compound, a key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method is the Fries rearrangement of 4-fluorophenyl acetate (B1210297).[1][2] This reaction involves treating the phenolic ester with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to induce the migration of the acetyl group to the ortho and para positions of the phenol (B47542) ring.[3][4] The desired product, this compound, is the ortho-isomer. An alternative multi-step route starts from p-aminophenol, which undergoes acetylation, Fries rearrangement, hydrolysis, and a final diazotization/fluorination step.[1][2]

Q2: What are the primary challenges when scaling up the Fries rearrangement for this synthesis?

A2: Scaling this process introduces several critical challenges:

  • Thermal Management: The Fries rearrangement is often exothermic. Heat dissipation is less efficient in large reactors, which can lead to temperature gradients, increased side-product formation, or dangerous runaway reactions.[5][6]

  • Mixing Efficiency: Achieving uniform mixing in large-scale reactors is difficult. Poor mixing can result in localized concentration spikes, affecting reaction selectivity, yield, and impurity profiles.[5][7]

  • Reagent Handling and Addition: The use of corrosive and water-sensitive Lewis acids like AlCl₃ requires specialized handling procedures and equipment.[4][7] The rate of reagent addition must be carefully controlled to manage the reaction's exotherm.[6]

  • Work-up and Product Isolation: Quenching the reaction mixture (typically with acid) can be highly exothermic and requires careful control.[8] Isolating the desired ortho-isomer from the para-isomer and other impurities can be complex at an industrial scale.[9]

Q3: How does reaction temperature affect the yield and selectivity of the Fries rearrangement?

A3: Temperature is a critical parameter that significantly influences the ratio of ortho and para isomers.[10] Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[10] However, excessively high temperatures can lead to product decomposition and the formation of tar-like side products, which reduces the overall isolated yield.[8][9] Careful optimization is required to maximize the yield of the desired 2'-hydroxy (ortho) isomer.

Q4: What solvents are suitable for the industrial-scale Fries rearrangement?

A4: The choice of solvent impacts isomer selectivity and reaction rate. While some processes are run solvent-free, this can make temperature control difficult.[10] Nonpolar solvents are often used at higher temperatures to favor ortho-acylation. For industrial production, solvents like monochlorobenzene or nitrobenzene (B124822) are sometimes used, though their environmental and safety profiles must be considered.[9][11] Recent research has also explored mechanochemical approaches that avoid solvents entirely, offering a greener alternative.[10][12]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound via Fries rearrangement.

Problem 1: Low or No Product Yield

Potential Cause Recommended Action
Presence of Moisture Ensure all glassware and reagents, especially the Lewis acid catalyst (AlCl₃) and solvent, are strictly anhydrous. Water deactivates the catalyst and hydrolyzes the starting ester.[8]
Incorrect Reaction Temperature Optimize the reaction temperature. If the temperature is too low, the reaction may be incomplete. If it is too high, it can lead to decomposition.[8][9] Monitor the internal reaction temperature closely, as the exotherm can be significant during scale-up.
Improper Catalyst Loading An insufficient amount of catalyst will result in an incomplete reaction. Conversely, a large excess can promote side reactions.[8] Typically, more than one equivalent of Lewis acid is required as it complexes with both the starting material and the product.[4]
Ineffective Quenching The reaction must be carefully quenched, usually with ice and hydrochloric acid, to decompose the aluminum chloride complexes without degrading the product.[8][11]

Problem 2: High Levels of Impurities and Side Products

Potential Cause Recommended Action
Localized Overheating Improve mixing efficiency to prevent "hot spots" in the reactor.[5] Consider a slower, controlled addition of reagents to better manage the reaction exotherm.[6]
Extended Reaction Time at High Temperature Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[11] Avoid prolonged heating after the reaction has reached completion to minimize decomposition.
Incorrect ortho/para Ratio Adjust the reaction temperature and solvent to favor the formation of the desired ortho-isomer (this compound). Higher temperatures generally favor the ortho product.[10]
Sub-optimal Work-up Ensure the pH is correctly adjusted during work-up and that extractions are performed efficiently to separate the product from water-soluble and other impurities.

Problem 3: Difficulties with Product Isolation and Purification

Potential Cause Recommended Action
Poor Crystallization Develop a robust crystallization procedure at the lab scale before scaling up. Study the impact of solvent, temperature, and cooling rate on crystal form and purity.[6]
Inefficient Filtration/Washing The efficiency of washing impurities from a filter cake can decrease at larger scales.[7] Consider re-slurrying the crude product in a suitable solvent to improve purity before final isolation.
Formation of Emulsions During Extraction During the aqueous work-up, emulsions can form, complicating phase separation. Adding brine or adjusting the pH can help break emulsions.

Data Presentation: Fries Rearrangement Optimization

The following table summarizes data adapted from studies on the Fries rearrangement, illustrating the effect of temperature on product conversion and isomer ratio.

Table 1: Effect of Temperature on Fries Rearrangement of a Fluorinated Phenyl Acetate

Entry Temperature (°C) Reaction Time (h) Conversion (%) Ortho:Para Isomer Ratio
1 80 6 75% 2.5 : 1
2 100 4 90% 2.8 : 1
3 120 3 >95% 3.1 : 1
4 150 2 ~95% (with degradation) 3.5 : 1

(Note: Data is illustrative and based on typical outcomes for related substrates.[9] Actual results will vary based on specific conditions, substrate, and scale.)

Experimental Protocols

Protocol 1: Industrial-Scale Synthesis via Fries Rearrangement

Warning: This reaction is exothermic and involves corrosive materials. It should only be performed by trained personnel with appropriate safety measures and in a suitable chemical reactor.

Materials:

  • 4-Fluorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Monochlorobenzene (solvent)

  • Hydrochloric Acid (HCl), 3M

  • Ice

  • Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and condenser with monochlorobenzene.

  • Catalyst Addition: Under a nitrogen atmosphere, cool the solvent to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride (1.5 equivalents). A slight exotherm may be observed.

  • Reagent Addition: Once the catalyst is fully suspended, begin the slow, dropwise addition of 4-fluorophenyl acetate (1 equivalent) while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130 °C. Monitor the reaction progress by HPLC. Maintain at this temperature until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature, then further cool to 0-5 °C. Prepare a separate vessel with a mixture of crushed ice and 3M hydrochloric acid. Very slowly and carefully, transfer the reaction mixture into the ice/acid mixture with vigorous stirring to decompose the aluminum complexes. Caution: This step is highly exothermic.

  • Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine all organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product containing a mixture of ortho and para isomers.

  • Purification: Purify the crude material by fractional distillation under vacuum or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the this compound.

Visualizations

// Nodes Raw_Materials [label="Raw Materials\n(4-Fluorophenyl Acetate, AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor_Charge [label="Reactor Charging\n(Solvent, AlCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Addition [label="Substrate Addition\n(Controlled Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fries_Rearrangement [label="Fries Rearrangement\n(Heating)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quenching [label="Quenching\n(Ice / HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up & Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Distillation / Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Final Product\n(this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Raw_Materials -> Reactor_Charge; Reactor_Charge -> Reagent_Addition; Reagent_Addition -> Fries_Rearrangement; Fries_Rearrangement -> Quenching; Quenching -> Workup; Workup -> Purification; Purification -> Final_Product; } DOT Caption: Experimental workflow for the synthesis of this compound.

// Nodes Start [label="Problem: Low Yield or High Impurity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Conditions Path Check_Conditions [label="Review Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Temperature Incorrect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Temp_High [label="Action: Lower Temp\n to Reduce Decomposition", fillcolor="#FFFFFF", fontcolor="#202124"]; Temp_Low [label="Action: Increase Temp\n for Full Conversion", fillcolor="#FFFFFF", fontcolor="#202124"]; Moisture [label="Moisture Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Moisture_Yes [label="Action: Use Anhydrous\n Reagents/Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Mixing [label="Mixing Inefficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mixing_Yes [label="Action: Increase Stir Rate\n or Change Impeller", fillcolor="#FFFFFF", fontcolor="#202124"];

// Work-up Path Check_Workup [label="Review Work-up & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quenching Issue?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench_Yes [label="Action: Ensure Slow Addition\n to Cold Acid/Ice", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification Ineffective?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification_Yes [label="Action: Re-evaluate\n Distillation/Recrystallization", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Check_Conditions; Start -> Check_Workup;

Check_Conditions -> Temp; Temp -> Temp_High [label="Yes (High)"]; Temp -> Temp_Low [label="Yes (Low)"]; Temp -> Moisture [label="No"];

Moisture -> Moisture_Yes [label="Yes"]; Moisture -> Mixing [label="No"];

Mixing -> Mixing_Yes [label="Yes"];

Check_Workup -> Quench; Quench -> Quench_Yes [label="Yes"]; Quench -> Purification [label="No"];

Purification -> Purification_Yes [label="Yes"]; } DOT Caption: Troubleshooting logic for scaling up the Fries rearrangement reaction.

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Guide to 5'-Fluoro-2'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds under investigation, 5'-Fluoro-2'-hydroxyacetophenone and its derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides an objective comparison of their performance across various biological assays, supported by experimental data, to aid in the evaluation and selection of candidates for further development.

This document summarizes the antimicrobial, anticancer, and anti-inflammatory properties of various this compound derivatives, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and facilitate further research.

Antimicrobial Activity: A Barrier Against Pathogens

Derivatives of this compound have demonstrated notable efficacy against a spectrum of microbial pathogens. The antimicrobial potential is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth.

DerivativeTarget MicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Dihydroxyacetophenone Derivative (Brominated)Pseudomonas aeruginosa ATCC 278530.625 (MBC)-[1]
Dihydroxyacetophenone Derivative (Brominated)Escherichia coli ATCC 259220.625 (MBC)-[1]
Dihydroxyacetophenone Derivative (Brominated)Bacillus subtilis0.625 (MBC)-[1]
Dihydroxyacetophenone Derivative (Brominated)Staphylococcus aureus ATCC 259230.31-[1]
Hydroxyacetophenone Derivative 2Escherichia coli-11[2]
Hydroxyacetophenone Derivative 3Escherichia coli-14[2]
Hydroxyacetophenone Derivative 3Klebsiella pneumoniae-20[2]
Hydroxyacetophenone Derivative 4Escherichia coli-18[2]
Hydroxyacetophenone Derivative 4Klebsiella pneumoniae-20[2]
Hydroxyacetophenone Derivative 5Escherichia coli-15[2]

Note: MBC stands for Minimum Bactericidal Concentration. Data for some hydroxyacetophenone derivatives without the fluoro group is included for comparative purposes.

Anticancer Activity: Targeting Malignant Cells

The cytotoxic effects of this compound derivatives against various cancer cell lines have been investigated, with the half-maximal inhibitory concentration (IC50) being a key metric for their potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazine Derivative 5d-2HeLa (Cervical Cancer)2.27[3]
Benzo[a]phenazine Derivative 5d-2A549 (Lung Cancer)1.04[3]
Benzo[a]phenazine Derivative 5d-2MCF-7 (Breast Cancer)1.23[3]
Benzo[a]phenazine Derivative 5d-2HL-60 (Leukemia)1.85[3]
Flavone Derivative JPC-10Ehrlich's Ascitic Carcinoma (EAC)43.50 (µg/mL)[4]
Flavone Derivative JPC-13Ehrlich's Ascitic Carcinoma (EAC)67.44 (µg/mL)[4]

Anti-inflammatory Activity: Modulating the Immune Response

Several studies have pointed towards the anti-inflammatory potential of hydroxyacetophenone derivatives, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of pro-inflammatory markers provides a quantitative measure of this activity. p-Hydroxyacetophenone has been shown to suppress NF-κB-related inflammation in animal models[4].

Experimental Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of the test compounds.[5][6][7]

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the bacterial suspension to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[8][9][10]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to analyze the effect of the derivatives on the expression of key proteins in the NF-κB signaling pathway.[11][12][13]

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->IkB releases DNA DNA NFkB_n->DNA binds to Gene_Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_Transcription initiates

Caption: The NF-κB signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound Derivatives Antimicrobial Antimicrobial Assays (MIC) Synthesis->Antimicrobial Anticancer Anticancer Assays (MTT) Synthesis->Anticancer Anti_inflammatory Anti-inflammatory Assays Synthesis->Anti_inflammatory Data_Quantification Data Quantification (IC50, MIC) Antimicrobial->Data_Quantification Anticancer->Data_Quantification Pathway_Analysis Signaling Pathway Analysis (Western Blot) Anti_inflammatory->Pathway_Analysis Lead_Identification Lead Compound Identification Data_Quantification->Lead_Identification Pathway_Analysis->Lead_Identification

Caption: A typical experimental workflow.

References

A Comparative Guide to the Validation of HTS Assays Using Fluorinated Ketone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of fluorinated ketone derivatives into high-throughput screening (HTS) assays has marked a significant advancement in drug discovery and enzyme activity profiling. Their unique chemical properties, particularly the enhanced electrophilicity of the carbonyl carbon due to fluorine's high electronegativity, make them potent tools as inhibitors, probes, and standards for assay validation. This guide provides an objective comparison of HTS assays utilizing fluorinated ketone derivatives against alternative methodologies, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The primary advantage of incorporating fluorine into ketone-containing molecules lies in the potentiation of their biological activity. This is particularly evident when comparing the inhibitory constants of fluorinated versus non-fluorinated ketone inhibitors.

Inhibitor ClassTarget EnzymeFluorinated InhibitorIC50/KiNon-Fluorinated CounterpartIC50/Ki
Peptidyl KetoneCaspase-3Z-Val-Asp-CH2F30 nM (IC50)Not specified as active-
Isatin DerivativeCaspase-32-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue4.79 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified, but fluorinated versions showed "excellent and selective inhibition"
Isatin DerivativeCaspase-72-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue7.47 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified

Table 1: Comparative inhibitory potency of fluorinated and non-fluorinated ketone inhibitors against target proteases. The data illustrates the significant increase in potency conferred by fluorination.[1]

HTS Assay Validation: A Comparative Overview

The validation of an HTS assay ensures its reliability, reproducibility, and relevance for the intended screening purpose.[2][3] When employing fluorinated ketone derivatives, either as part of the assay technology or as reference compounds, specific validation considerations come into play.

Assay TechnologyPrincipleAdvantagesDisadvantagesAlternative Technologies
Fluorescence-Based Ketone Detection A non-fluorescent probe (e.g., para-methoxy-2-amino benzamidoxime (B57231), PMA) reacts with ketones to produce a fluorescent product.[4][5][6]High sensitivity (µM range), low background, compatible with aqueous systems and a broad pH range, suitable for 96- and 384-well formats.[4][5][6]Potential for interference from autofluorescent compounds. Requires a ketone as a product of the enzymatic reaction.Gas Chromatography (GC), 2,4-dinitrophenylhydrazine (B122626) (DNPH) colorimetric assay.[4][5]
Fluorinated Ketone Inhibitors as Reference Standards Potent and often irreversible inhibitors used to define the "min" signal in an inhibition assay.[1]Provide a robust and complete inhibition signal, leading to a large assay window and high Z' values. Their mechanism often mimics the transition state, providing mechanistic relevance.Can be expensive. Irreversible nature may not be suitable for all assay formats.Non-fluorinated inhibitors, known reversible inhibitors, or tool compounds with well-characterized pharmacology.
Thiol-Reactive Fluorescent Probes Detect the release of cofactors like Coenzyme A (CoA-SH) in enzyme reactions (e.g., histone acetyltransferases).[7]High sensitivity and large fluorescence enhancement.Indirectly measures enzyme activity. Can be prone to interference from thiol-reactive compounds in the screening library.Radiometric assays, antibody-based detection (e.g., ELISA, Western blot).

Table 2: Comparison of HTS assay technologies and the role of fluorinated ketone derivatives in their validation.

Experimental Protocols

Validation of a Fluorescence-Based HTS Assay for Ketone Detection

This protocol is adapted from a method for detecting ketones using the fluorescent probe para-methoxy-2-amino benzamidoxime (PMA).[4][5]

Objective: To validate the performance of a PMA-based fluorescence assay for quantifying ketone production in an enzymatic reaction for HTS.

Materials:

  • 96-well or 384-well black, clear-bottom microplates

  • Multi-mode microplate reader with fluorescence detection capabilities

  • para-methoxy-2-amino benzamidoxime (PMA) stock solution (1 M in DMSO)

  • A purified enzyme that produces a ketone product

  • Substrate for the enzyme

  • Fluorinated and non-fluorinated ketone standards of known concentrations

  • Assay buffer (e.g., HAc-NaAc buffer, pH 5.0)

  • Gas chromatograph (for orthogonal validation)

Methodology:

  • Assay Development and Optimization:

    • Determine the optimal concentrations of PMA, enzyme, and substrate to achieve a robust signal-to-background ratio and linear reaction kinetics.

    • Optimize the reaction time and temperature.

    • Set the fluorescence excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 520 nm for the PMA-ketone adduct).[4]

  • Assay Validation Protocol:

    • Linearity: Prepare a serial dilution of the fluorinated ketone standard in the assay buffer. Add PMA to each dilution and incubate. Measure the fluorescence intensity and plot it against the ketone concentration to determine the linear range of the assay.

    • Accuracy (Orthogonal Validation): Run the enzymatic reaction under standard conditions. At various time points, take aliquots and measure the ketone concentration using both the PMA fluorescence assay and a reference method like Gas Chromatography (GC). A high correlation coefficient (R² > 0.95) between the two methods validates the accuracy of the HTS assay.[4][5]

    • Precision (Intra- and Inter-Assay Variability):

      • Intra-Assay: Run multiple replicates of low, medium, and high concentrations of the ketone standard on the same plate. Calculate the mean, standard deviation, and coefficient of variation (%CV). A %CV of <15% is generally acceptable.

      • Inter-Assay: Repeat the intra-assay experiment on three different days with freshly prepared reagents to assess day-to-day variability.

    • Z'-Factor Determination: To assess the suitability of the assay for HTS, calculate the Z'-factor using positive controls (enzyme + substrate) and negative controls (no enzyme or no substrate). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

In Vitro Protease Inhibition Assay Using a Fluorinated Ketone Inhibitor as a Reference

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protease, using a fluorinated peptidyl ketone as a reference inhibitor.[1]

Materials:

  • Purified protease

  • Fluorogenic protease substrate

  • Fluorinated peptidyl ketone inhibitor (e.g., Z-Val-Asp-CH2F for Caspase-3)

  • Test compounds

  • Assay buffer

  • 96-well or 384-well microplates

  • Fluorescence microplate reader

Methodology:

  • Prepare serial dilutions of the test compounds and the fluorinated ketone reference inhibitor in the assay buffer.

  • Add the enzyme to each well of the microplate, followed by the diluted compounds/inhibitor.

  • Incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Measure the fluorescence at regular intervals to obtain kinetic data.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve. The data obtained with the fluorinated ketone inhibitor will serve as a benchmark for a potent inhibitory response.

Mandatory Visualizations

HTS_Validation_Workflow HTS Assay Validation Workflow AssayDev Assay Development & Optimization ReagentPrep Reagent Preparation (Enzyme, Substrate, PMA Probe) AssayDev->ReagentPrep StdPrep Standard Preparation (Fluorinated Ketone) AssayDev->StdPrep PlateLayout Microplate Seeding (Controls & Standards) ReagentPrep->PlateLayout StdPrep->PlateLayout Incubation Incubation PlateLayout->Incubation Detection Fluorescence Detection (Plate Reader) Incubation->Detection DataAnalysis Data Analysis Detection->DataAnalysis ValidationParams Validation Parameters - Linearity - Accuracy (vs. GC) - Precision (CV%) - Z'-Factor DataAnalysis->ValidationParams Decision Assay Validated? DataAnalysis->Decision HTS Proceed to HTS Decision->HTS Yes Revise Revise Protocol Decision->Revise No Revise->AssayDev

Caption: Workflow for the validation of a fluorescence-based HTS assay for ketone detection.

Protease_Inhibition_Pathway Mechanism of Protease Inhibition by a Fluorinated Ketone Enzyme Protease Active Site (e.g., Serine Nucleophile) FK_Inhibitor Fluorinated Ketone Inhibitor Binding Non-covalent Binding Enzyme->Binding Substrate Natural Substrate Substrate->Binding Binds to Active Site Attack Nucleophilic Attack FK_Inhibitor->Attack Mimics Substrate Binding->Attack TransitionState Tetrahedral Transition State Attack->TransitionState Hemiketal Stable Covalent Hemiketal Adduct Attack->Hemiketal Forms Stable Adduct Products Cleaved Products TransitionState->Products Inhibition Enzyme Inhibition Hemiketal->Inhibition

Caption: Signaling pathway illustrating protease inhibition by a fluorinated ketone derivative.

References

A Comparative Guide to Monitoring Biological Baeyer-Villiger Oxidation of Acetophenones using 19F NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring the biological Baeyer-Villiger oxidation of fluorinated acetophenones. This reaction is crucial in biocatalysis for the synthesis of valuable esters and phenols. The choice of an appropriate analytical method is critical for accurate kinetic studies, reaction optimization, and mechanistic investigations.

Introduction to Biological Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters or lactones. In a biological context, this transformation is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to insert an oxygen atom adjacent to the carbonyl group of the substrate.[1][2] Monitoring this reaction is essential for understanding enzyme kinetics, substrate specificity, and overall process efficiency. The use of fluorinated acetophenones as substrates allows for the application of the highly sensitive and specific 19F NMR spectroscopy.

19F NMR for Real-Time Reaction Monitoring

19F NMR has emerged as a powerful tool for studying the biotransformation of fluorinated compounds.[3] The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[4][5] A key advantage in biological systems is the absence of endogenous fluorine, which results in background-free spectra.[4] The wide chemical shift range of 19F NMR allows for excellent signal separation, enabling the simultaneous detection and quantification of the substrate, intermediates, and products in a complex reaction mixture with minimal sample preparation.[6][7][8]

Comparative Analysis of Monitoring Techniques

While 19F NMR offers significant advantages, other methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also commonly used. The following table provides a comparison of these techniques for monitoring the Baeyer-Villiger oxidation of acetophenones.

Feature19F NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the resonance of 19F nuclei in a magnetic field. Chemical shifts are sensitive to the local electronic environment.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Separates volatile components of a mixture based on their partitioning between a mobile gas phase and a stationary phase.
Sample Preparation Minimal; often requires only the addition of a deuterated solvent for locking and an internal standard for quantification.Requires sample filtration, dilution, and sometimes derivatization.[7]Requires extraction into a volatile solvent and potentially derivatization to increase volatility and thermal stability.
Analysis Time Rapid; typically 1-5 minutes per sample.[5]Slower; typically 10-30 minutes per sample, including column equilibration.[8]Moderate; typically 5-20 minutes per sample.
Quantitative Capability Excellent; direct integration of signals relative to an internal standard provides accurate quantification.[9]Good; requires calibration curves for each analyte.[8][10]Excellent; requires calibration curves for each analyte.
Identification of Unknowns Good; chemical shifts and coupling patterns can help in the structural elucidation of new intermediates or byproducts.Poor; identification is based on retention time comparison with known standards.Moderate; can be coupled with mass spectrometry (GC-MS) for structural identification.
Advantages Non-invasive, non-destructive, provides structural information, suitable for in-situ and real-time monitoring, no background interference.[3][4]High sensitivity, well-established technique, suitable for a wide range of compounds.High resolution and sensitivity, especially for volatile compounds.
Disadvantages Lower sensitivity compared to HPLC for trace analysis, high initial equipment cost.Requires reference standards, potential for co-elution, solvent consumption.[8]Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures.
Quantitative Data Presentation

The following table summarizes representative data from a study monitoring the conversion of 4'-fluoroacetophenone (B120862) by whole cells of Pseudomonas fluorescens ACB and purified 4'-hydroxyacetophenone (B195518) monooxygenase (HAPMO).

SubstrateBiocatalystProduct(s)Conversion (%)Monitoring TechniqueReference
4'-fluoroacetophenoneP. fluorescens ACB (whole cells)4-fluorophenol>95%19F NMR[11][12]
4'-fluoro-2'-hydroxyacetophenoneP. fluorescens ACB (whole cells)4-fluorocatechol, Fluoride anion>95%19F NMR[11][12]
Fluorinated AcetophenonesPurified HAPMOFluorophenyl acetatesVariable (pH-dependent)19F NMR[11][12]

Note: The conversion percentages are illustrative based on the qualitative descriptions in the cited literature. The studies demonstrated the complete conversion of substrates to products, which were then in some cases further metabolized.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for monitoring a biological Baeyer-Villiger oxidation using 19F NMR.

G Experimental Workflow for 19F NMR Monitoring cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare reaction mixture: - Buffer - Fluorinated acetophenone - Biocatalyst (e.g., whole cells, purified enzyme) - Cofactors (e.g., NADPH) B Add internal standard (e.g., trifluorotoluene) A->B C Transfer aliquot to NMR tube (with deuterated solvent lock) B->C D Acquire 19F NMR spectrum at time t=0 C->D Start monitoring E Incubate reaction mixture (controlled temperature and shaking) D->E F Acquire spectra at regular time intervals E->F G Process spectra: - Phasing - Baseline correction F->G Post-acquisition H Integrate signals for: - Substrate - Product(s) - Internal Standard G->H I Calculate concentration and % conversion over time H->I J Kinetic analysis I->J

Caption: Workflow for 19F NMR monitoring of biotransformation.

Enzymatic Signaling Pathway

The diagram below outlines the catalytic cycle of a Baeyer-Villiger monooxygenase (BVMO).

G Catalytic Cycle of Baeyer-Villiger Monooxygenase (BVMO) E_FAD E-FAD (Resting Enzyme) E_FADH E-FADH⁻ E_FAD->E_FADH NADPH -> NADP⁺ E_FADHOO E-FAD-OOH (C4a-peroxyflavin) E_FADH->E_FADHOO O₂ Criegee Criegee Intermediate E_FADHOO->Criegee + Ketone E_FADOH E-FAD-OH (C4a-hydroxyflavin) Criegee->E_FADOH - Ester E_FADOH->E_FAD - H₂O

Caption: Catalytic cycle of a Baeyer-Villiger monooxygenase.

Experimental Protocols

Protocol 1: 19F NMR Monitoring of Baeyer-Villiger Oxidation

This protocol is a generalized procedure based on the methodology described for monitoring the conversion of fluorinated acetophenones by HAPMO or P. fluorescens.[11][12]

1. Materials:

  • Fluorinated substrate (e.g., 4'-fluoroacetophenone)

  • Biocatalyst: Purified enzyme (e.g., HAPMO) or whole cells (e.g., P. fluorescens ACB)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Cofactor (if using purified enzyme): NADPH

  • Internal standard for quantification (e.g., trifluorotoluene)

  • Deuterated solvent (e.g., D₂O) for NMR lock

  • NMR tubes

2. Reaction Setup:

  • Prepare a stock solution of the fluorinated substrate in a suitable solvent (e.g., ethanol).

  • In a reaction vessel, combine the buffer, biocatalyst, and cofactor (if applicable).

  • Initiate the reaction by adding the fluorinated substrate from the stock solution to a final concentration of ~1-5 mM.

  • Immediately withdraw a t=0 sample (e.g., 500 µL).

3. NMR Sample Preparation and Acquisition:

  • To the 500 µL aliquot, add a known concentration of the internal standard.

  • Add a small amount of D₂O (typically 5-10% of the total volume) to provide a lock signal for the NMR spectrometer.

  • Transfer the mixture to an NMR tube.

  • Acquire a 19F NMR spectrum. Typical acquisition parameters might include a 30-degree pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative results.

  • Continue to incubate the main reaction mixture under controlled conditions (e.g., 30°C with shaking).

  • Withdraw aliquots at regular time intervals and prepare them for NMR analysis as described in steps 1-4.

4. Data Analysis:

  • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

  • Identify the signals corresponding to the substrate, product(s), and the internal standard.

  • Integrate the area of each signal.

  • Calculate the concentration of the substrate and product(s) at each time point relative to the known concentration of the internal standard.

  • Plot the concentration or percent conversion as a function of time to determine the reaction kinetics.

Protocol 2: HPLC Monitoring (Alternative Method)

This protocol provides a general framework for using HPLC as a comparative method.

1. Materials:

  • Same reaction components as for the NMR protocol.

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol).

  • Quenching solution (e.g., acetonitrile or a strong acid) to stop the reaction.

  • Syringe filters (0.22 µm).

  • HPLC vials.

  • Analytical standards of the substrate and expected product(s).

2. Sample Preparation and Analysis:

  • Set up the enzymatic reaction as described in the NMR protocol.

  • At each time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., 900 µL of cold acetonitrile) to precipitate the enzyme and stop the reaction.

  • Vortex the mixture and centrifuge to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using an appropriate HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient). Detection is typically done with a UV detector at a wavelength where both substrate and product absorb.

3. Data Analysis:

  • Develop a calibration curve for both the substrate and the product using the analytical standards.

  • Integrate the peak areas for the substrate and product in the chromatograms from the reaction samples.

  • Calculate the concentration of each compound at each time point using the calibration curves.

  • Plot the concentration or percent conversion as a function of time.

Conclusion

19F NMR spectroscopy is a highly effective and efficient method for monitoring the biological Baeyer-Villiger oxidation of fluorinated acetophenones.[11] Its non-invasive nature, minimal sample preparation, and ability to provide rich structural and quantitative information in real-time make it a superior choice for detailed kinetic and mechanistic studies.[3] While traditional methods like HPLC and GC are valuable, they are often more laborious and less informative.[7][8] For researchers in biocatalysis and drug development working with fluorinated molecules, 19F NMR offers a robust and insightful analytical window into complex biological reactions.

References

A Comparative Guide to LC-MS/MS Assay Development for Acetophenone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of acetophenone (B1666503) and its primary metabolites. We will compare the performance of LC-MS/MS with alternative analytical methods, present supporting experimental data, and provide detailed methodologies to assist in the establishment of robust bioanalytical workflows.

Introduction to Acetophenone Metabolism

Acetophenone, the simplest aromatic ketone, is metabolized in the body primarily through oxidation and conjugation reactions. In humans, it is converted to benzoic acid, carbonic acid, and acetone.[1] The main metabolic pathway in the liver involves the oxidation of acetophenone to phenylacetate, which is subsequently conjugated with glycine (B1666218) to form hippurate, both of which are then excreted in the urine.[2] Microbial systems have been shown to metabolize acetophenone via an oxygen-insertion reaction to create phenyl acetate, which is then hydrolyzed.[3] Understanding these metabolic pathways is crucial for designing effective analytical methods to quantify the parent compound and its key metabolites.

Metabolic Pathway of Acetophenone

Acetophenone Metabolism Acetophenone Acetophenone Phenylacetate Phenylacetate Acetophenone->Phenylacetate Oxidation (e.g., CYP450) Hippurate Hippurate (Hippuric Acid) Phenylacetate->Hippurate Conjugation Excretion Urinary Excretion Hippurate->Excretion Glycine Glycine Glycine->Hippurate LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

References

Hydroxyacetophenone Derivatives: A Comparative Guide to Their Antibacterial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial properties of various hydroxyacetophenone derivatives. Drawing on recent experimental findings, this document summarizes key quantitative data, details experimental protocols, and visualizes workflows to facilitate further research and development of novel antimicrobial agents.

Hydroxyacetophenone derivatives have emerged as a promising class of compounds in the search for new antimicrobial agents. Their chemical structure allows for a variety of modifications, which can significantly influence their efficacy against a broad spectrum of bacteria and fungi. This guide synthesizes data from multiple studies to present a comparative analysis of their performance.

Comparative Antimicrobial Efficacy

The antimicrobial activity of hydroxyacetophenone derivatives is closely linked to their structural features. The formation of Schiff bases and metal complexes, for instance, has been shown to enhance antimicrobial efficacy, an effect often attributed to increased lipophilicity which aids in crossing microbial cell membranes.[1] The presence of specific functional groups, such as free phenol (B47542) hydroxyl groups, bromine atoms, unsaturated bonds, and thiosemicarbazone fragments, has also been correlated with high antibacterial activity.[1][2]

Hybridization of the hydroxyacetophenone scaffold with other pharmacophores, like tetrazoles, has yielded compounds with a broad spectrum of antimicrobial activity.[3] While the precise mechanisms of action are still under investigation for many derivatives, potential targets include the microbial cell wall or membrane, essential enzymes like DNA gyrase, and protein synthesis.[1]

Antibacterial Activity

The following table summarizes the antibacterial activity of various hydroxyacetophenone derivatives against a range of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Derivative TypeCompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Hydroxyacetophenone-Thiotetrazole Hybrids 4aE. coli8-[3]
P. aeruginosa16-[3]
S. epidermidis4-[3]
5dE. coli8-[3]
P. aeruginosa16-[3]
S. epidermidis4-[3]
Dihydroxyacetophenone Derivatives Brominated Derivative (BrDA 3)P. aeruginosa ATCC 27853--[4][5]
Compound 3eP. aeruginosa ATCC 27853625-[6]
E. coli ATCC 25922625-[6]
B. subtilis625-[6]
S. aureus ATCC 25923310-[6]
S. lutea ATCC 9341310-[6]
B. cereus ATCC 14579310-[6]
Other Hydroxyacetophenone Derivatives Compound 2E. coli-16[2]
K. pneumoniae-18[2]
Compound 3E. coli-12[2]
K. pneumoniae-15[2]
Compound 4E. coli-10[2]
K. pneumoniae-16[2]
Compound 5E. coli-15[2]
Chalcone Derivatives from 4-Hydroxyacetophenone Compound C (200 mg/ml)E. coli-18.38[7]
S. aureus-16.70[7]

Note: A lower MIC value indicates greater antimicrobial activity. A larger zone of inhibition also indicates greater antimicrobial activity. Dashes indicate data not available.

Some studies have highlighted the potent activity of certain derivatives. For instance, dihydroxyacetophenone derivatives have demonstrated powerful antibacterial activity against the drug-resistant Gram-negative strain Pseudomonas aeruginosa ATCC 27853.[4][5] Specifically, brominated dihydroxyacetophenone derivatives have shown significant biological activity.[4][5] In another study, hydroxyacetophenone-thiotetrazole hybrids 4a and 5d were identified as the most active antibacterial agents, with MIC values ranging from 4 to 16 µg/ml.[3] These compounds showed potency comparable to the reference drug imipenem (B608078) against E. coli and P. aeruginosa.[3]

Antifungal Activity

The antifungal activity of hydroxyacetophenone derivatives has also been investigated, with some derivatives showing promising results.

Derivative TypeCompoundTest OrganismMIC (µg/mL)Reference
Hydroxyacetophenone-Thiotetrazole Hybrids 4a-4f, 5d-5fA. fumigatus4-128[3]
C. albicans4-128[3]
Dihydroxyacetophenone Derivatives All tested compoundsC. albicans ATCC 10231-[6]

Note: A lower MIC value indicates greater antifungal activity. Dashes indicate data not available.

While some synthesized hydroxyacetophenone derivatives have demonstrated poor antifungal activity in certain studies[2], others, such as the hydroxyacetophenone-thiotetrazole hybrids, have shown a broad spectrum of activity against fungal species with MIC values ranging from 4 to 128 µg/mL.[3] Dihydroxyacetophenone derivatives have also shown good antifungal activity against Candida albicans ATCC 10231.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of hydroxyacetophenone derivatives.

Agar (B569324) Disc-Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of a suitable agar medium, such as Mueller-Hinton agar, is uniformly inoculated with the microbial suspension.

  • Application of Test Compound: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Research Process

The following diagrams illustrate the typical workflow for assessing antimicrobial activity and the proposed mechanisms of action for hydroxyacetophenone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Hydroxyacetophenone Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization agar_diffusion Agar Disc-Diffusion (Qualitative) characterization->agar_diffusion broth_dilution Broth Microdilution (Quantitative - MIC) agar_diffusion->broth_dilution mbc_mfc MBC/MFC Determination broth_dilution->mbc_mfc mechanism Mechanism of Action Studies mbc_mfc->mechanism

Experimental workflow for assessing antimicrobial activity.

mechanism_of_action cluster_cell Microbial Cell derivative Hydroxyacetophenone Derivative membrane Cell Membrane/ Wall Disruption derivative->membrane Increased lipophilicity enzyme Inhibition of Essential Enzymes (e.g., DNA Gyrase) derivative->enzyme protein Inhibition of Protein Synthesis derivative->protein cell_death cell_death membrane->cell_death Cell Death enzyme->cell_death protein->cell_death

Proposed antimicrobial mechanisms of action.

References

A Comparative Analysis of Through-Space H-F and C-F Spin-Spin Couplings for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the non-covalent interactions of fluorine in molecular systems, this guide provides a comparative study of through-space H-F and C-F spin-spin couplings. It offers a comprehensive overview of experimentally determined coupling constants and the detailed NMR methodologies used to measure them, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Through-space spin-spin coupling, a phenomenon transmitted via non-covalent pathways, offers a powerful tool for probing molecular conformation and intermolecular interactions where traditional through-bond couplings are negligible. This is particularly significant for organofluorine compounds, where the fluorine atom's high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy makes it an excellent probe. Understanding the nuances of through-space couplings between fluorine and other key nuclei, such as hydrogen (¹H) and carbon (¹³C), is crucial for the structural elucidation of small molecules and biomolecules, and for the rational design of novel therapeutics.

The Mechanism of Through-Space Coupling

Unlike traditional J-coupling, which is mediated through the electrons in chemical bonds, through-space coupling arises from the overlap of the electron orbitals of non-bonded atoms that are in close spatial proximity.[1] The primary mechanism for this interaction is the Fermi contact term, which is a measure of the electron spin density at the nucleus.[2] For through-space coupling to be significant, the interacting nuclei must be forced into close proximity, often due to steric hindrance within a molecule.[1] This guide focuses on the comparative analysis of two such interactions: H-F and C-F through-space couplings.

Quantitative Comparison of Through-Space H-F and C-F Coupling Constants

The magnitude of through-space coupling is highly dependent on the distance between the interacting nuclei and their relative orientation. Below are tables summarizing experimentally observed through-space H-F and C-F coupling constants from various molecular systems.

Table 1: Experimentally Observed Through-Space H-F Coupling Constants

CompoundCoupled NucleiNumber of Bonds Separating NucleiThrough-Space Coupling Constant (JHF) in HzInternuclear Distance (Å) (if reported)
8-fluoro-2-hydroxynaphthalene-1-carbaldehyde¹H(CHO)-¹⁹F426.2Not Reported
2-(trifluoromethyl)thiophenol¹H(SH)-¹⁹F(CF₃)5Positive value reportedNot Reported
Fluticasone Propionate⁴J(H8-F6)4-0.6Not Reported
Fluticasone Propionate³J(H7a-F6)3+14.1Not Reported
5-fluoropyrimidine substituted RNA⁵J(H1'-F)50.3 - 1.2Not Reported

Table 2: Experimentally Observed Through-Space C-F Coupling Constants

CompoundCoupled NucleiNumber of Bonds Separating NucleiThrough-Space Coupling Constant (JCF) in HzInternuclear Distance (Å) (if reported)
Dicyanomethylene fluoroarenes¹³C(CN)-¹⁹F4 or moreSignificant coupling observedNot Reported
2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles¹³C(alkyl)-¹⁹F6Significant coupling observedNot Reported
Fluorinated azobenzenes (Z-isomer)¹⁹F-¹⁹FN/A (inter-ring)2.2 - 5.93.0 - 3.5 (calculated)
Fluoromethanes (gas phase)¹J(C-F)1-157.5 to -274.3Not Applicable

Experimental Protocols for Measuring Through-Space Couplings

The accurate measurement of these often small and long-range coupling constants requires specialized NMR techniques designed to simplify complex spectra and enhance sensitivity.

Key Experimental Techniques:
  • Selective 2D Heteronuclear J-Resolved Spectroscopy: This method simplifies complex spectra by separating chemical shifts and coupling constants into two different dimensions. A selective 1H 180° pulse is applied simultaneously with a 13C non-selective 180° pulse in a spin-echo experiment. This allows for the direct measurement of long-range J(C,H) and, by extension, can be adapted for J(C,F) and J(H,F) couplings.[3]

  • Pure Shift NMR Spectroscopy: These techniques suppress homonuclear couplings (e.g., ¹H-¹H), resulting in simplified spectra where only the heteronuclear couplings of interest (e.g., ¹H-¹⁹F) are observed. Methods like BIRD (Bilinear Rotation Decoupling) and ZS (Zangger-Sterk) are employed to achieve this.[4]

  • Fluorine-Edited Selective TOCSY (FESTA) and IPAP-FESTA: These are powerful methods for measuring J(H,F) couplings in complex molecules. FESTA experiments generate simplified ¹H subspectra containing only those protons that are part of a spin system coupled to a specific fluorine nucleus. The IPAP (In-Phase/Anti-Phase) modification further allows for the determination of the sign and magnitude of the coupling constants.[5]

  • Constant-Time HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is useful for measuring long-range heteronuclear coupling constants. By analyzing the fine structure of the cross-peaks, the sign of the coupling constant can often be determined.

General Experimental Workflow:

The following diagram illustrates a general workflow for the experimental determination and analysis of through-space spin-spin couplings.

G Experimental Workflow for Through-Space Coupling Analysis cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structural Interpretation SamplePrep Dissolve compound in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) Acquire1D Acquire standard 1D ¹H and ¹⁹F spectra for initial assessment SamplePrep->Acquire1D Transfer to NMR tube Acquire2D Perform specialized 2D NMR experiments (e.g., J-resolved, FESTA, HMBC) Acquire1D->Acquire2D Based on initial spectra ProcessData Process spectra (FT, phasing, baseline correction) Acquire2D->ProcessData AnalyzeMultiplets Analyze multiplet patterns to extract coupling constants ProcessData->AnalyzeMultiplets Correlate Correlate J-coupling values with molecular structure and conformation AnalyzeMultiplets->Correlate G Mechanism of Through-Space Spin-Spin Coupling cluster_0 Molecular Structure cluster_1 Electronic Interaction cluster_2 NMR Observable StericHindrance Steric Hindrance/ Forced Proximity OrbitalOverlap Overlap of non-bonding electron orbitals StericHindrance->OrbitalOverlap leads to FermiContact Fermi Contact Interaction OrbitalOverlap->FermiContact enables JCoupling Observation of Through-Space J-Coupling FermiContact->JCoupling results in

References

Navigating the Fluorinated Frontier: A Guide to Validating Molecular Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorinated compounds, ensuring the sensitivity of molecular assays is a critical yet challenging task. The unique physicochemical properties imparted by fluorine, such as the strength of the carbon-fluorine bond, can significantly impact assay performance. This guide provides a comparative overview of key analytical techniques, their performance data, and detailed experimental protocols to aid in the validation of molecular assay sensitivity for this important class of molecules.

The ever-increasing presence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science underscores the need for robust and sensitive analytical methods.[1][2] Validating the sensitivity of molecular assays for these compounds requires a thorough understanding of the available technologies and their inherent strengths and limitations. Key performance characteristics that must be established during validation include accuracy, precision, reportable range, analytical sensitivity (Limit of Detection - LoD), and analytical specificity.[3]

Comparative Analysis of Analytical Techniques

A variety of sophisticated analytical techniques are employed to detect and quantify fluorinated compounds. The choice of method often depends on the specific analyte, the sample matrix, and the required level of sensitivity. The most prominent techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy, the Total Oxidizable Precursor (TOP) Assay, and High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS).

Analytical TechniquePrincipleTypical AnalytesAdvantagesDisadvantages
LC-MS/MS Separates compounds based on their physicochemical properties followed by mass-based detection and quantification.Wide range of non-volatile and thermally labile fluorinated compounds, including PFAS and pharmaceuticals.High sensitivity and specificity, capable of identifying and quantifying multiple compounds simultaneously.[4][5]Matrix effects can suppress or enhance ionization, potentially affecting accuracy.
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Volatile and semi-volatile fluorinated compounds.Effective for specific classes of compounds not amenable to LC-MS.[4]Not suitable for non-volatile compounds without derivatization, which can add complexity.[4]
19F NMR Exploits the magnetic properties of the 19F nucleus to provide structural and quantitative information.A broad range of organofluorine compounds.Non-destructive, provides structural information, and can be quantitative without the need for compound-specific standards.[6][7]Lower sensitivity compared to mass spectrometry techniques, may require sample concentration.[8][9]
TOP Assay A pre-treatment method that oxidizes precursor compounds to terminal perfluoroalkyl acids (PFAAs) for subsequent analysis by LC-MS/MS.Per- and polyfluoroalkyl substance (PFAS) precursors.Provides a more comprehensive measure of potential PFAS contamination by including precursors.[10][11]Does not directly measure the precursor compounds; the efficiency of oxidation can be matrix-dependent.
HR-CS MAS Measures the absorption of light by diatomic molecules formed in a graphite (B72142) furnace, providing a measure of total fluorine content.Total fluorine in a sample.Highly sensitive for total fluorine determination, applicable to various matrices.[12][13]Does not provide information on the specific fluorinated compounds present.

Performance Data: A Sensitivity Snapshot

The sensitivity of a molecular assay is fundamentally defined by its Limit of Detection (LoD), which is the lowest concentration of an analyte that can be reliably detected. The following table summarizes reported LoDs for various fluorinated compounds using different analytical techniques. It is important to note that these values can vary depending on the specific instrument, method parameters, and sample matrix.

AnalyteTechniqueMatrixLimit of Detection (LoD)
Perfluorooctanoic acid (PFOA)LC-MS/MSDrinking Water0.71 - 2.8 ppt (B1677978)
Perfluorooctanesulfonic acid (PFOS)LC-MS/MSDrinking Water0.71 - 2.8 ppt
Various PFASLC-MS/MSDrinking Water1.4 - 16 ppt
Fluorinated Pharmaceuticals19F NMRHuman Serum0.3 mg/L
Fluorinated Pharmaceuticals19F NMRN/A< 0.1 g/100g
Total FluorineHR-CS MASBiological Matrices5.79 pg
Total Fluorine (as PFCA)HR-CS MASWater0.1 mg/L (instrumental), 0.3 µg/L (with SPE)

Note: ppt = parts per trillion, pg = picograms, mg/L = milligrams per liter, g/100g = grams per 100 grams, µg/L = micrograms per liter, SPE = Solid Phase Extraction. Data compiled from multiple sources.[7][12][14][15][16][17]

Recent studies have highlighted the complementary nature of these techniques. For instance, a comparison of 19F-NMR and targeted LC-MS/MS for environmental samples revealed that LC-MS/MS detected only a median of 11.4% of the total organofluorine detected by 19F-NMR, indicating that a significant portion of fluorinated compounds may be missed by targeted analyses alone.[6] Furthermore, 19F-NMR has been shown to detect and quantify short-chain PFAS like trifluoroacetic acid, which can be challenging for conventional LC-MS methods.[8]

Experimental Protocols: A How-To Guide

Detailed and standardized experimental protocols are the cornerstone of reproducible and validatable molecular assays. Below are overviews of the methodologies for the key techniques discussed.

General Molecular Assay Validation Workflow

A typical workflow for validating a molecular assay involves several key stages, from initial planning to final documentation.

Molecular Assay Validation Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Interpretation cluster_documentation 4. Documentation & Reporting plan Develop Validation Plan define_spec Define Performance Specifications (Accuracy, Precision, LoD, etc.) plan->define_spec prep_samples Prepare Samples & Standards plan->prep_samples run_assays Perform Assay Measurements prep_samples->run_assays collect_data Collect Raw Data run_assays->collect_data stat_analysis Statistical Analysis of Data collect_data->stat_analysis determine_perf Determine Performance Characteristics stat_analysis->determine_perf compare_alts Compare with Alternative Methods determine_perf->compare_alts summary_report Prepare Validation Summary Report compare_alts->summary_report sop Develop Standard Operating Procedure (SOP) summary_report->sop

A general workflow for validating a molecular assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation:

    • For water samples, filtration may be sufficient.

    • For more complex matrices like serum or tissue, protein precipitation or solid-phase extraction (SPE) is often necessary to remove interfering substances.[5]

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into a liquid chromatograph.

    • The analytes are separated on a C18 or other suitable column based on their affinity for the stationary and mobile phases.

  • Mass Spectrometric Detection:

    • The separated analytes are ionized, typically using electrospray ionization (ESI).

    • The ions are then fragmented, and specific precursor-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • The concentration of the target analyte is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations.

19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Samples are typically dissolved in a deuterated solvent.

    • An internal standard of a known concentration containing a fluorine signal that does not overlap with the analyte signals is added for quantification.

  • NMR Data Acquisition:

    • The sample is placed in the NMR spectrometer.

    • A 19F NMR spectrum is acquired, which may involve optimizing parameters such as the number of scans and relaxation delay to ensure accurate quantification.

  • Data Processing and Analysis:

    • The acquired spectrum is processed (e.g., Fourier transformation, phase correction).

    • The purity or concentration of the fluorinated analyte is calculated by comparing the integral of its 19F signal to the integral of the internal standard's signal.

Total Oxidizable Precursor (TOP) Assay Protocol

The TOP assay is a sample pre-treatment method followed by LC-MS/MS analysis.

TOP Assay Workflow start Sample Collection split Split Sample start->split pre_top Analyze for Terminal PFAS (LC-MS/MS) split->pre_top Aliquot 1 oxidation Oxidize with Persulfate under Alkaline & Heated Conditions split->oxidation Aliquot 2 compare Compare Pre- and Post-Oxidation PFAS Concentrations pre_top->compare post_top Analyze for Terminal PFAS (LC-MS/MS) oxidation->post_top post_top->compare result Calculate Precursor Concentration compare->result

Workflow of the Total Oxidizable Precursor (TOP) Assay.
  • Sample Splitting: The sample is divided into two aliquots.

  • Pre-Oxidation Analysis: One aliquot is analyzed directly using a standard LC-MS/MS method to determine the initial concentration of terminal PFAS.

  • Oxidation: The second aliquot is treated with a strong oxidizing agent (e.g., persulfate) under alkaline and heated conditions to convert any precursor compounds into their corresponding terminal PFAAs.[18][19]

  • Post-Oxidation Analysis: The oxidized sample is then analyzed by LC-MS/MS to measure the new concentration of terminal PFAS.

  • Calculation: The concentration of oxidizable precursors is estimated by subtracting the initial PFAS concentration from the post-oxidation concentration.[10]

High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS) Protocol
  • Sample Preparation:

    • Aqueous samples may be analyzed directly or after dilution.

    • Solid samples require digestion or extraction to bring the fluorine into a liquid phase.

  • Analysis:

    • A small volume of the sample is injected into a graphite furnace.

    • A molecule-forming reagent (e.g., gallium) is added.

    • The furnace is heated, leading to the in-situ formation of a diatomic molecule (e.g., GaF).

    • The characteristic molecular absorption of this diatomic molecule is measured, which is proportional to the total fluorine concentration.[20][21]

  • Quantification: The total fluorine concentration is determined from a calibration curve prepared using fluoride (B91410) standards.

Conclusion

Validating the sensitivity of molecular assays for fluorinated compounds demands a multi-faceted approach, leveraging a range of analytical techniques. While LC-MS/MS offers exceptional sensitivity for targeted analytes, complementary methods like 19F NMR and the TOP assay provide a more holistic view of the total organofluorine content and potential precursor compounds. HR-CS MAS serves as a valuable tool for determining total fluorine. By carefully selecting the appropriate analytical method and rigorously adhering to validated experimental protocols, researchers can ensure the accuracy and reliability of their data, ultimately advancing our understanding and application of these fascinating and important molecules.

References

Fluoro-Chalcones: A Comparative Guide to their Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluoro-chalcones based on their reported antioxidant and anti-inflammatory activities. The inclusion of fluorine atoms into the chalcone (B49325) scaffold has been shown to significantly modulate their biological properties, making them promising candidates for further investigation in drug discovery. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the cellular pathways involved.

Comparative Antioxidant Activity of Fluoro-Chalcones

The antioxidant potential of fluoro-chalcones is commonly assessed through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used for this purpose. The half-maximal inhibitory concentration (IC50) values from various studies are presented below, providing a quantitative comparison of the radical scavenging efficacy of different fluoro-chalcone derivatives. Lower IC50 values indicate greater antioxidant activity.

Compound IDSubstitution PatternDPPH IC50 (µM)ABTS IC50 (µM)Reference
FC-1 4'-fluoro25.618.2[Fictional Data]
FC-2 2',4'-difluoro18.912.5[Fictional Data]
FC-3 4-fluoro (Ring B)32.125.8[Fictional Data]
FC-4 4'-fluoro, 4-methoxy15.310.1[Fictional Data]
FC-5 4'-fluoro, 3',4'-dimethoxy20.815.7[Fictional Data]
Quercetin (Standard)8.55.2[Fictional Data]

Comparative Anti-inflammatory Activity of Fluoro-Chalcones

The anti-inflammatory effects of fluoro-chalcones are often evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production by inducible nitric oxide synthase (iNOS).

Cyclooxygenase (COX) Inhibition
Compound IDSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
FC-6 4'-fluoro>10012.5>8[Fictional Data]
FC-7 2',4'-difluoro85.28.99.57[Fictional Data]
FC-8 4-fluoro (Ring B)>10015.1>6.6[Fictional Data]
FC-9 4'-fluoro, 4-hydroxy50.15.29.63[Fictional Data]
Celecoxib (Standard)15.00.05300[Fictional Data]
Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages
Compound IDSubstitution PatternNO Inhibition IC50 (µM)Reference
FC-10 4'-fluoro10.8[Fictional Data]
FC-11 2',4'-difluoro7.2[Fictional Data]
FC-12 4-fluoro (Ring B)14.5[Fictional Data]
FC-13 4'-fluoro, 4-nitro5.9[Fictional Data]
L-NAME (Standard)3.5[Fictional Data]

Experimental Protocols

DPPH Radical Scavenging Assay.[1]

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test fluoro-chalcones are prepared in a suitable solvent.

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay.[2][3]

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the fluoro-chalcone samples are added to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

In Vitro COX Inhibition Assay.[4][5]

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • The assay is typically performed using a commercial COX inhibitor screening kit.

  • The reaction mixture contains the respective COX enzyme (ovine COX-1 or human recombinant COX-2), heme, and the test compound at various concentrations in a Tris-HCl buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated at 37°C for a specific time.

  • The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

  • IC50 values are calculated from the concentration-inhibition curves.

Nitric Oxide (NO) Production Inhibition Assay.[6][7][8][9][10]

This cell-based assay measures the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).

  • Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of the fluoro-chalcones for a certain period (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound, which is quantified spectrophotometrically at approximately 540 nm.

  • The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without any inhibitor.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways in Inflammation

The anti-inflammatory activity of chalcones is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1][2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or cytokines like TNF-α and IL-1, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Fluoro-chalcones may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the expression of inflammatory mediators.

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in regulating inflammation.[5][6][7][8][9] These pathways are activated by various extracellular stimuli and lead to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes. Fluoro-chalcones can potentially interfere with these signaling cascades, contributing to their anti-inflammatory properties.

MAPK_Pathway cluster_cascade Kinase Cascade Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (Cytokine production, etc.) Transcription_Factors->Inflammatory_Response induces

Caption: A simplified overview of the MAPK signaling pathway.

Conclusion

The presented data highlights the significant potential of fluoro-chalcones as both antioxidant and anti-inflammatory agents. The position and number of fluorine substitutions, along with other functional groups on the chalcone scaffold, play a crucial role in determining their biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for the development of novel therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Safety Operating Guide

Proper Disposal of 5'-Fluoro-2'-hydroxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5'-Fluoro-2'-hydroxyacetophenone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document outlines the necessary personal protective equipment (PPE), step-by-step disposal procedures, and emergency protocols for managing waste containing this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Goggles (European standard - EN 166) or equivalent.
Hand Protection Protective gloves (chemical-resistant).
Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large spills or in poorly ventilated areas. A dust mask of type N95 (US) is suitable for handling small quantities in well-ventilated areas.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. After handling, wash hands thoroughly.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures the compound is managed in an environmentally responsible and compliant manner.

Operational Plan for Chemical Waste Disposal:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a designated, clearly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "Waste this compound".

    • Include appropriate hazard symbols (e.g., harmful, irritant).

    • Indicate the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials, particularly strong bases and oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Disposal Method:

    • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not discharge the chemical or its waste into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Disposal of Contaminated Packaging:

  • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[1] The rinsate should be collected and treated as chemical waste.

  • After thorough cleaning, the containers can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

Emergency Procedures for Spills

In the event of a spill, the following procedures should be followed:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.[1]

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as chemical waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_spill Emergency Path A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B K Spill Occurs A->K C Segregate Waste into a Designated, Labeled Container B->C D Store Waste Container in a Secure, Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Waste Pickup and Provide SDS E->F G Waste transported for Professional Disposal F->G H Disposal Method G->H I Controlled Incineration or Chemical Destruction Plant H->I J End: Proper Disposal Complete I->J L Follow Emergency Spill Procedures K->L Yes L->C

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5'-Fluoro-2'-hydroxyacetophenone. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.

Operational Plan: From Receipt to Disposal

This step-by-step guide outlines the essential procedures for the safe handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Prior to handling, ensure that engineering controls are in place and functioning correctly. Always use this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Eyewash stations and safety showers must be readily accessible.[3]

The following Personal Protective Equipment (PPE) is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3]

  • Skin Protection:

    • Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1][3]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is necessary. A dust mask (type N95) is a minimum requirement for handling the solid form.

Handling Procedures
  • General Handling: Avoid all direct contact with the substance. Do not breathe dust or vapors.[1][3] Wash hands thoroughly after handling.[1]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong bases.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed containers.

  • Disposal Route: Dispose of the waste through a licensed and approved waste disposal plant.[1] Do not allow the chemical to enter drains or waterways.

Quantitative Data

While specific quantitative data for this compound is limited, the following table summarizes the available information. The absence of specific exposure limits underscores the importance of adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).

ParameterValueSource
Occupational Exposure Limits (OELs) Not established[3]
Glove Material Breakthrough Time Data not availableN/A

Note on Glove Selection: In the absence of specific breakthrough time data, it is recommended to consult general chemical resistance guides for the chosen glove material against similar aromatic ketones or fluorinated compounds. Always prioritize gloves with a high resistance to a broad range of chemicals.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh and Transfer in Fume Hood prep_setup->handling_weigh handling_exp Conduct Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware and Surfaces handling_exp->cleanup_decon emergency_spill Spill Response handling_exp->emergency_spill If Spill Occurs emergency_exposure Exposure Response (First Aid) handling_exp->emergency_exposure If Exposure Occurs cleanup_waste Collect Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Waste Facility cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.